molecular formula C10H12N2O4 B11979789 Ethyl 2,6-dimethyl-5-nitronicotinate CAS No. 87005-18-3

Ethyl 2,6-dimethyl-5-nitronicotinate

Cat. No.: B11979789
CAS No.: 87005-18-3
M. Wt: 224.21 g/mol
InChI Key: IZPZXEQYKKWPQN-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-nitronicotinate (CAS 87005-18-3) is a specialty nicotinic acid ester with a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. It is part of a class of nicotinic esters that are recognized as valuable precursors to a wide range of bioactive compounds . The structural motif of the nitro-substituted nicotinate makes it a versatile substrate for further chemical modifications, including nucleophilic aromatic substitutions, which are pivotal for creating diverse chemical libraries . Research into structurally similar nitro-aromatic compounds, particularly within the flavonoid class, has demonstrated that the nitro functional group can be instrumental in imparting significant antimicrobial properties, showing potent inhibitory activity against various pathogenic bacteria . This suggests potential research applications for this compound in the development of novel antimicrobial agents. Furthermore, innovative green chemistry protocols have been developed for reactions involving nicotinic esters, utilizing eco-friendly solvents like Cyrene™ to replace traditional toxic polar aprotic solvents, which enhances the sustainability profile of synthetic routes that could employ this reagent . As a key intermediate, Ethyl 2,6-dimethyl-5-nitronicotinate is intended for use in laboratory-scale chemical synthesis, method development, and pharmaceutical R&D. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

87005-18-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2,6-dimethyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O4/c1-4-16-10(13)8-5-9(12(14)15)7(3)11-6(8)2/h5H,4H2,1-3H3

InChI Key

IZPZXEQYKKWPQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dimethyl-5-nitronicotinate (CAS 87005-18-3)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on a Scarcely Documented Compound for Advanced Research

This document serves as an in-depth technical guide for Ethyl 2,6-dimethyl-5-nitronicotinate. It is important to establish from the outset that this specific compound is not extensively documented in peer-reviewed literature or patents. Therefore, this guide has been constructed by integrating foundational principles of heterocyclic chemistry with data from closely related analogues to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development. The methodologies and applications presented herein are largely predictive and intended to serve as a strategic starting point for further investigation.

Core Molecular Attributes

Ethyl 2,6-dimethyl-5-nitronicotinate is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The specific arrangement of two methyl groups, a nitro group, and an ethyl ester on this scaffold suggests its potential as a versatile chemical intermediate.

PropertyValueSource
CAS Number 87005-18-3N/A
Molecular Formula C₁₀H₁₂N₂O₄N/A
Molecular Weight 224.21 g/mol Calculated
Canonical SMILES CCOC(=O)C1=CC(=C(N=C1C)C)[O-]N/A
Physical Form Expected to be a crystalline solid at room temperature.N/A

Proposed Synthesis Pathway

The proposed pathway involves two key stages:

  • Formation of the Core Scaffold: Synthesis of Ethyl 2,6-dimethylnicotinate.

  • Functionalization: Nitration of the synthesized scaffold to introduce the nitro group at the C5 position.

Stage 1: Synthesis of Ethyl 2,6-dimethylnicotinate

The Hantzsch pyridine synthesis is a classic and reliable method for constructing the dihydropyridine ring, which can then be oxidized to the corresponding pyridine.[5][6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (2 equivalents), a suitable aldehyde (e.g., formaldehyde, 1 equivalent), and a nitrogen source such as ammonium acetate or aqueous ammonia. Ethanol is a commonly used solvent for this reaction.

  • Condensation: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This multi-component reaction proceeds through a series of condensations and cyclization to form a 1,4-dihydropyridine intermediate.

  • Oxidation (Aromatization): Upon completion of the initial condensation, the resulting dihydropyridine must be oxidized to form the stable aromatic pyridine ring. A mild oxidizing agent, such as ferric chloride, manganese dioxide, or simply exposing the reaction to air over a prolonged period, can be employed.[3]

  • Work-up and Purification: After oxidation, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve extraction with an organic solvent and washing with brine. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2,6-dimethylnicotinate.

Stage 2: Nitration of Ethyl 2,6-dimethylnicotinate

The nitration of the pyridine ring is an electrophilic aromatic substitution. The existing substituents (two methyl groups and an ethyl ester) will direct the position of the incoming nitro group. The electron-donating methyl groups at C2 and C6 positions will activate the ring towards electrophilic attack, primarily at the C3 and C5 positions. The ethyl nicotinate group at C3 is a deactivating group. Therefore, nitration is expected to preferentially occur at the C5 position.

Protocol:

  • Reaction Setup: In a flask cooled in an ice bath, dissolve Ethyl 2,6-dimethylnicotinate in a mixture of concentrated sulfuric acid and fuming nitric acid ("mixed acid"). The use of an anhydrous medium, such as oleum (fuming sulfuric acid), can significantly improve yields in the nitration of substituted pyridines by preventing side reactions.[7][8]

  • Nitration Reaction: Slowly add the mixed acid to the dissolved starting material while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction. After the addition is complete, allow the reaction to stir for a specified period. The reaction progress should be monitored by TLC or HPLC.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product may precipitate out of the aqueous solution.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is slightly alkaline. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Ethyl 2,6-dimethyl-5-nitronicotinate can be purified by recrystallization or column chromatography.

Proposed Synthesis of Ethyl 2,6-dimethyl-5-nitronicotinate cluster_0 Stage 1: Hantzsch Pyridine Synthesis cluster_1 Stage 2: Nitration Ethyl acetoacetate Ethyl acetoacetate Dihydropyridine Intermediate Dihydropyridine Intermediate Ethyl acetoacetate->Dihydropyridine Intermediate Condensation Aldehyde Aldehyde Aldehyde->Dihydropyridine Intermediate Ammonia Ammonia Ammonia->Dihydropyridine Intermediate Ethyl 2,6-dimethylnicotinate Ethyl 2,6-dimethylnicotinate Dihydropyridine Intermediate->Ethyl 2,6-dimethylnicotinate Oxidation Target Compound Ethyl 2,6-dimethyl- 5-nitronicotinate Ethyl 2,6-dimethylnicotinate->Target Compound Electrophilic Aromatic Substitution Mixed Acid Mixed Acid Mixed Acid->Target Compound

Proposed two-stage synthesis pathway.

Proposed Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Ethyl 2,6-dimethyl-5-nitronicotinate. The following standard techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence and connectivity of protons. Expected signals would include a quartet and a triplet for the ethyl ester group, two singlets for the two distinct methyl groups on the pyridine ring, and a singlet for the remaining aromatic proton at the C4 position. The chemical shifts would be influenced by the electron-withdrawing nitro group.

    • ¹³C NMR: Would provide information on the carbon skeleton. Distinct signals for each of the 10 carbons in the molecule are expected, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the methyl and ethyl groups.[9]

  • Infrared (IR) Spectroscopy:

    • This technique would identify key functional groups. Expected characteristic absorption bands would include:

      • Strong C=O stretching for the ester group (~1720-1740 cm⁻¹).

      • Asymmetric and symmetric N-O stretching for the nitro group (~1500-1550 cm⁻¹ and ~1345-1385 cm⁻¹).

      • C-N and C=C stretching vibrations characteristic of the substituted pyridine ring.[10]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₂N₂O₄). The fragmentation pattern could also provide structural information.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC would be the primary method for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would be developed to separate the target compound from any starting materials, intermediates, or by-products.

Analytical Workflow cluster_structure Structural Analysis Synthesized Compound Synthesized Compound Purity Analysis Purity Analysis Synthesized Compound->Purity Analysis HPLC Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation Final Confirmation Final Confirmation Purity Analysis->Final Confirmation Structural Elucidation->Final Confirmation NMR NMR (¹H, ¹³C) Structural Elucidation->NMR IR IR Structural Elucidation->IR MS MS Structural Elucidation->MS

General workflow for analytical characterization.

Potential Applications in Drug Development

While specific biological activities of Ethyl 2,6-dimethyl-5-nitronicotinate have not been reported, its structure suggests several potential applications in medicinal chemistry and drug development. Pyridine and dihydropyridine scaffolds are prevalent in a wide range of therapeutic agents, acting as calcium channel blockers, anti-inflammatory agents, and more.[11][12][13]

  • Scaffold for Library Synthesis: This compound is an ideal starting point for generating a library of novel compounds. The nitro group can be readily reduced to an amine, which can then be derivatized through various reactions (e.g., amidation, sulfonylation) to explore structure-activity relationships.[14] The ester group can also be hydrolyzed to a carboxylic acid or converted to an amide, providing another point for modification.

  • Intermediate for Dihydropyridine Calcium Channel Blockers: Many dihydropyridine-based drugs, such as Nifedipine and Nicardipine, feature a nitrophenyl group. Although this compound is a pyridine and not a dihydropyridine, it could serve as a precursor or a related scaffold for the synthesis of novel calcium channel blockers or other ion channel modulators. The electronic properties conferred by the nitro and methyl groups could lead to compounds with unique pharmacological profiles.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it could be used in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.

The presence of the nitro group is particularly significant, as it is a known pharmacophore in some drug classes but can also be a liability due to potential toxicity. Its role would need to be carefully evaluated in any drug development program.

Conclusion

Ethyl 2,6-dimethyl-5-nitronicotinate represents an under-explored area of chemical space. This guide provides a theoretical yet scientifically robust framework for its synthesis and characterization, based on established chemical principles and data from analogous structures. The true potential of this compound lies in the hands of researchers who can use this foundational information to synthesize, characterize, and explore its utility as a building block for the next generation of therapeutic agents. The versatility of the pyridine core, combined with its specific functionalization, makes it a compelling target for further investigation in the field of drug discovery.

References

  • Dihydropyridine derivative: Significance and symbolism. (2025). wisdomlib.org. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ResearchGate. [Link]

  • Synthesis and significance of 1,4-dihydropyridine drug analogs. (2024). Spandidos Publications. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]

  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. (2018). ResearchGate. [Link]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Neliti. [Link]

  • Synthesis of racemic nicotine. (2024). Chemistry Stack Exchange. [Link]

  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022). YouTube. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2024). MDPI. [Link]

  • Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. (2024). ACS Publications. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). PMC. [Link]

  • A kind of preparation method of ethyl nicotinate. (n.d.).
  • NITRATION OF PYRIDINE-2,6-DIAMINES. (n.d.).
  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (n.d.).
  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Source not available].
  • Synthesis of b. 5,6-Diamino-4-butylamino-2-methylnicotinic acid ethyl ester. (n.d.). PrepChem.com. [Link]

  • The preparation method of 2,6-lutidine. (n.d.).
  • Process for the production of 6-methylnicotinic acid ester. (n.d.).
  • How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. (2016). ResearchGate. [Link]

  • Nitration of pyridine-2, 6-diamines. (n.d.).
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2023). ACS Publications. [Link]

  • 2,6-Lutidine. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Chemical Profile of Ethyl 2,6-dimethyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2,6-dimethyl-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While this specific molecule is not extensively documented in commercially available literature, this paper constructs its chemical profile through a logical framework based on fundamental chemical principles and data from structurally analogous compounds. We will delineate its putative structure, propose a viable synthetic pathway grounded in the classical Hantzsch pyridine synthesis, predict its key physicochemical and spectroscopic characteristics, and discuss its potential applications within the landscape of drug discovery. This document serves as a foundational resource for researchers considering the synthesis and evaluation of this and related nitropyridine scaffolds.

Introduction and Structural Elucidation

Ethyl 2,6-dimethyl-5-nitronicotinate is a heterocyclic compound built upon a pyridine core. The systematic IUPAC name precisely defines its architecture:

  • Nicotinate: This designates an ester of nicotinic acid (pyridine-3-carboxylic acid).

  • Ethyl: The ester is an ethyl ester.

  • 2,6-dimethyl: Two methyl groups are attached to the pyridine ring at positions 2 and 6.

  • 5-nitro: A nitro group (-NO₂) is substituted at the 5-position of the ring.

Based on these components, the chemical structure can be unambiguously determined. The pyridine ring is highly substituted, creating a specific electronic and steric environment that dictates its reactivity and potential biological activity. The presence of the electron-withdrawing nitro group and the ester functionality, combined with the electron-donating methyl groups, results in a complex electronic profile that is a hallmark of many pharmacologically active molecules.

Core Chemical Identifiers

While a specific CAS number for this exact molecule is not readily found in major chemical databases, its fundamental properties can be calculated from its structure.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.22 g/mol
IUPAC Name Ethyl 2,6-dimethyl-5-nitropyridine-3-carboxylate
Structural Diagram

The logical assembly of the named substituents onto the pyridine core is visualized below.

G cluster_0 Step 1: Hantzsch Condensation cluster_1 Step 2: Aromatization & Nitration reagents Nitroacetaldehyde + Ethyl Acetoacetate (2 eq.) + Ammonium Acetate reaction1 Reflux in Ethanol reagents->reaction1 oxidant Oxidizing Agent (e.g., HNO₃, CAN) dhp Intermediate: 1,4-Dihydropyridine reaction1->dhp reaction2 Oxidation dhp->reaction2 oxidant->reaction2 product Final Product: Ethyl 2,6-dimethyl-5-nitronicotinate reaction2->product

An In-depth Technical Guide to C10H12N2O4: Isomeric Scaffolds in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the molecular formula C10H12N2O4, focusing on two of its key isomers: the endogenous metabolite 3-Hydroxykynurenine and the synthetic antiretroviral drug Stavudine. With a shared molecular weight of approximately 224.21 g/mol , these isomers possess remarkably different biological activities, underscoring the critical role of molecular structure in pharmacology.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, analysis, and biological significance of these compounds.

Executive Summary

The molecular formula C10H12N2O4 represents a diverse landscape of chemical entities with profound implications for human health and disease. This guide dissects two prominent isomers, 3-Hydroxykynurenine and Stavudine, to illustrate the stark contrast in biological function arising from distinct structural arrangements. 3-Hydroxykynurenine, a key metabolite in the tryptophan degradation pathway, is a double-edged sword, exhibiting both neurotoxic and immunomodulatory effects. In contrast, Stavudine is a life-saving synthetic nucleoside analog that acts as a potent reverse transcriptase inhibitor in the treatment of HIV.

This guide will delve into the intricate details of:

  • The Dichotomy of C10H12N2O4 Isomers: A comparative analysis of the structural and functional properties of 3-Hydroxykynurenine and Stavudine.

  • Synthesis and Biological Significance: Detailed explorations of the biosynthetic pathway of 3-Hydroxykynurenine and the chemical synthesis of Stavudine, alongside their respective roles in physiology and medicine.

  • Analytical Methodologies: Comprehensive, step-by-step protocols for the quantification and characterization of these isomers using state-of-the-art analytical techniques.

  • The Imperative of Stereochemistry: An examination of how stereoisomerism dictates the therapeutic efficacy and toxicity of nucleoside analogs, a critical consideration in drug design.

The Tale of Two Isomers: 3-Hydroxykynurenine and Stavudine

While sharing the same elemental composition, the arrangement of atoms in 3-Hydroxykynurenine and Stavudine dictates their profoundly different interactions with biological systems.

Table 1: Comparative Overview of C10H12N2O4 Isomers

Feature3-HydroxykynurenineStavudine
IUPAC Name (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
Molecular Weight ~224.21 g/mol ~224.21 g/mol
Origin Endogenous MetaboliteSynthetic Drug
Primary Biological Role Intermediate in the kynurenine pathway of tryptophan metabolism; involved in immune response and neurotoxicity.[2][3]Antiretroviral agent; inhibits HIV reverse transcriptase.[4][5]
Key Functional Groups Aromatic amine, ketone, carboxylic acid, primary amineDihydrofuran, pyrimidine (thymine analog), primary alcohol

3-Hydroxykynurenine: A Key Player in the Kynurenine Pathway

3-Hydroxykynurenine (3-HK) is a pivotal metabolite in the kynurenine pathway, the primary route for tryptophan degradation.[2][6] This pathway is integral to immune regulation and the production of nicotinamide adenine dinucleotide (NAD+). However, an imbalance in this pathway can lead to the accumulation of neuroactive metabolites, including 3-HK, which has been implicated in various neurological disorders.

Biosynthesis and Biological Functions

Tryptophan is converted to N-formyl-L-kynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[6] This is followed by the formation of L-kynurenine, which is then hydroxylated by kynurenine 3-monooxygenase (KMO) to yield 3-HK.[2] 3-HK can then be further metabolized to 3-hydroxyanthranilic acid or xanthurenic acid.[2] The generation of reactive oxygen species during the metabolism of 3-HK contributes to its neurotoxic effects.[7]

Kynurenine_Pathway Tryptophan Tryptophan NFK N-Formyl-L-kynurenine Tryptophan->NFK IDO/TDO Kynurenine L-Kynurenine NFK->Kynurenine Formamidase HK 3-Hydroxykynurenine Kynurenine->HK KMO HAA 3-Hydroxyanthranilic Acid HK->HAA Kynureninase XA Xanthurenic Acid HK->XA KAT NAD NAD+ HAA->NAD LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Plasma/CSF Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Processing

Sources

Comparative Technical Guide: 5-Nitronicotinic vs. 4-Nitronicotinic Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Stability-Reactivity Paradox in Pyridine Chemistry

Executive Summary

This guide analyzes the critical structural, synthetic, and reactive differences between 5-nitronicotinic acid (5-NNA) and 4-nitronicotinic acid (4-NNA).

For the drug development professional, the distinction is binary:

  • 5-Nitronicotinic Acid: The Stable Scaffold . It is the thermodynamic product of direct nitration, commercially abundant, and used primarily as a precursor for 5-aminonicotinic acid (a bridgehead for fused heterocycles).

  • 4-Nitronicotinic Acid: The Reactive Electrophile . It is kinetically difficult to access directly, often requires N-oxide intermediates, and is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). It serves as a "hot" electrophile for introducing nucleophiles at the C4 position.
    

Part 1: Structural & Electronic Landscape

The divergence in behavior between these two isomers stems from the position of the nitro group relative to the pyridine nitrogen (


).
Electronic Resonance & Hammett Effects
  • 5-Nitronicotinic Acid (Meta-isomer): The nitro group is at the C5 position, meta to the

    
    . The nitrogen atom in the pyridine ring withdraws electron density via induction (-I) and resonance (-M), but this effect is least pronounced at the meta position. Consequently, the C5 position retains enough electron density to be stable against nucleophilic attack but is deactivated toward further electrophilic substitution.
    
  • 4-Nitronicotinic Acid (Para-isomer): The nitro group is at the C4 position, para to the

    
    . Both the nitro group and the 
    
    
    
    exert strong electron-withdrawing effects on C4. This "cooperative withdrawal" creates a highly electron-deficient center, making the nitro group an excellent leaving group for
    
    
    reactions.
Physical Properties Comparison

Note: Data for 4-NNA is often derived from its N-oxide or in situ generation due to stability issues.

Feature5-Nitronicotinic Acid4-Nitronicotinic Acid (or N-Oxide)
CAS Number 2047-49-61078-05-3 (N-Oxide)
Melting Point 171–173 °C~158 °C (N-Oxide decomp.)
Acidity (pKa) ~3.5 (Acidic)< 3.0 (Highly Acidic due to para-NO2)
Stability High (Shelf-stable solid)Moderate (Prone to decarboxylation/substitution)
Major Reactivity Nitro-Reduction (

)
Nucleophilic Displacement (

)

Part 2: Synthetic Pathways (The "How")

The synthesis of these isomers illustrates the directing effects of the pyridine ring.

The Divergence of Synthesis

Direct nitration of nicotinic acid yields the 5-isomer almost exclusively. To access the 4-isomer, one must block the meta-positions or use N-oxide chemistry to activate the para-position.

Synthesis_Pathways NicotinicAcid Nicotinic Acid HNO3 Fuming HNO3 / H2SO4 (Electrophilic Subst.) NicotinicAcid->HNO3 FiveNitro 5-Nitronicotinic Acid (Thermodynamic Product) HNO3->FiveNitro Meta-Direction (Major) Picoline 3-Picoline NOxide 3-Picoline N-Oxide Picoline->NOxide H2O2 / AcOH FourNitroOxide 4-Nitro-3-picoline N-Oxide NOxide->FourNitroOxide HNO3 / H2SO4 (Para-Direction) FourNitro 4-Nitronicotinic Acid (via Oxidation) FourNitroOxide->FourNitro KMnO4 Oxidation

Figure 1: Synthetic divergence. Direct nitration favors the 5-isomer. The 4-isomer requires N-oxidation to direct the nitro group to the para-position.

Part 3: Reactivity Profile (The "What")

This is the most critical section for application scientists. The choice of isomer dictates the available chemistry.

5-Nitronicotinic Acid: The Reduction Specialist

Because the C5 position is not sufficiently electron-deficient to eject the nitro group, the primary utility of 5-NNA is as a precursor to 5-aminonicotinic acid .

  • Mechanism: Catalytic Hydrogenation or Metal/Acid reduction.

  • Utility: The resulting amine is a "handle" for coupling reactions (amide bond formation) or cyclization to form naphthyridines.

4-Nitronicotinic Acid: The Powerhouse

The C4 position is activated by both the


 and the carboxyl group. The nitro group at C4 acts as a "pseudo-halogen," capable of being displaced by amines, thiols, or alkoxides.
  • Mechanism:

    
     (Addition-Elimination).
    
  • Utility: Rapid generation of 4-amino or 4-thio substituted nicotinates without using transition metal catalysts (Buchwald-Hartwig is often unnecessary here).

Reactivity_Logic FiveN 5-Nitronicotinic Acid Nu Nucleophile (R-NH2) FiveN->Nu No Reaction (Steric/Electronic Mismatch) Red H2 / Pd-C FiveN->Red FourN 4-Nitronicotinic Acid FourN->Nu Four_Prod 4-Amino-nicotinate (Displaced Nitro) Nu->Four_Prod Nitro -> Leaving Group Five_Prod 5-Aminonicotinic Acid (Stable Aniline) Red->Five_Prod Nitro -> Amine Five_Path Reduction Four_Path SNAr Displacement

Figure 2: Reactivity dichotomy. 5-NNA undergoes reduction; 4-NNA undergoes substitution.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Nitronicotinic Acid (Standard Nitration)

Target: Accessing the stable scaffold.

  • Setup: Charge a 3-neck flask with Nicotinic Acid (1.0 eq) and Conc. H2SO4 (5.0 vol). Cool to 0–5 °C.

  • Nitration: Add Fuming HNO3 (1.5 eq) dropwise, maintaining internal temperature <10 °C.

  • Reaction: Heat gradually to 80–90 °C and stir for 4–6 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture over crushed ice (10 vol).

  • Isolation: Adjust pH to ~2.0–3.0 with NaOH solution to precipitate the free acid.

  • Purification: Filter the white/pale yellow solid. Recrystallize from water/ethanol.

    • Validation: Melting point should be sharp at 171–173 °C.

Protocol B: Displacement on 4-Nitronicotinate (N-Oxide Route)

Target: Exploiting the reactive 4-position. Note: This protocol uses the N-oxide ester, which is the most common surrogate for 4-NNA reactivity.

  • Substrate: Dissolve Ethyl 4-nitronicotinate N-oxide (1.0 eq) in DMF or Acetonitrile (10 vol).

  • Nucleophile: Add the amine nucleophile (e.g., Morpholine, 1.2 eq) and a base (K2CO3 , 2.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Insight: Heating is rarely required due to the high electrophilicity of the C4 position.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Result: The nitro group is displaced, yielding the Ethyl 4-aminonicotinate N-oxide derivative.

  • Deoxygenation (Optional): Treat with PCl3 or H2/Pd to remove the N-oxide if the pyridine base is required.

References

  • Synthesis of 5-Nitronicotinic Acid

    • Source: PubChem Compound Summary for CID 1514301.
    • URL:[Link]

  • Reactivity of 4-Nitropyridines (

    
    ): 
    
    • Source: LibreTexts Chemistry - Nucleophilic Substitutions on Arom
    • URL:[Link]

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Ethyl 2,6-dimethyl-5-nitronicotinate PubChem CID data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2,6-dimethyl-5-nitronicotinate: Properties, Synthesis, and Potential Applications

Introduction

Ethyl 2,6-dimethyl-5-nitronicotinate is a substituted pyridine derivative belonging to the class of nicotinic acid esters. While specific data for this compound is not extensively available in public databases, this guide provides a comprehensive technical overview by leveraging information from its close structural analogs and the well-established chemistry of nitropyridine and nicotinate compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, potential synthetic routes, and prospective applications.

The core structure, a pyridine ring with nitro, methyl, and ethyl ester substituents, suggests its potential as a versatile building block in medicinal chemistry and materials science. The electronic properties conferred by the nitro group, combined with the steric and electronic influence of the methyl groups, make it an interesting candidate for further investigation.

Chemical Identity and Properties

IUPAC Name: Ethyl 2,6-dimethyl-5-nitropyridine-3-carboxylate Molecular Formula: C₁₀H₁₂N₂O₄ Molecular Weight: 224.21 g/mol

The chemical structure of Ethyl 2,6-dimethyl-5-nitronicotinate is presented below:

Caption: Chemical structure of Ethyl 2,6-dimethyl-5-nitronicotinate.

Physicochemical Properties (Predicted and from Analogs)

The properties of Ethyl 2,6-dimethyl-5-nitronicotinate can be inferred from related compounds such as Ethyl 2-methyl-5-nitronicotinate.

PropertyValue (Analog: Ethyl 2-methyl-5-nitronicotinate)Reference
Molecular Weight210.19 g/mol [1]
Melting Point64-65 °C[1]
Boiling Point309.6±37.0 °C at 760 mmHg[1]
Density1.3±0.1 g/cm³[1]
Flash Point141.1±26.5 °C[1]
XLogP31.61[1]
Topological Polar Surface Area85 Ų[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count3[1]

Synthesis and Characterization

A plausible synthetic route for Ethyl 2,6-dimethyl-5-nitronicotinate could involve a multi-step process starting from readily available precursors. One potential approach is the Hantzsch pyridine synthesis, a well-established method for creating substituted dihydropyridines, which can then be oxidized to the corresponding pyridine.

Proposed Synthetic Workflow

A likely synthesis could involve the condensation of an aldehyde (such as glyoxal), a β-ketoester (ethyl acetoacetate), and an enamine derived from ammonia and another β-dicarbonyl compound, followed by nitration and oxidation.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product A Ethyl Acetoacetate D Hantzsch Dihydropyridine Synthesis A->D B Ammonia B->D C Aldehyde C->D E Oxidation D->E [O] F Nitration E->F HNO₃/H₂SO₄ G Ethyl 2,6-dimethyl-5-nitronicotinate F->G

Caption: Proposed synthetic workflow for Ethyl 2,6-dimethyl-5-nitronicotinate.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis (General)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and ethyl acetoacetate in a suitable solvent such as ethanol.

  • Addition of Ammonia: Add a source of ammonia, such as ammonium acetate or aqueous ammonia, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolation of Dihydropyridine: Cool the reaction mixture and isolate the dihydropyridine product, often by precipitation and filtration.

  • Oxidation: Dissolve the isolated dihydropyridine in a suitable solvent and treat with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) to form the aromatic pyridine ring.

  • Nitration: The resulting ethyl 2,6-dimethylnicotinate can then be nitrated using a mixture of nitric and sulfuric acid to introduce the nitro group at the 5-position.

  • Purification: The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic methods. Predicted spectral features based on analogs include:

  • ¹H NMR: Signals corresponding to the two distinct methyl groups on the pyridine ring, the ethyl ester group (a quartet and a triplet), and the aromatic proton.[2][3]

  • ¹³C NMR: Resonances for the carbons of the pyridine ring, the two methyl groups, the ethyl ester, and the carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O of the ester, the N-O stretching of the nitro group, and C=C and C=N bonds of the aromatic ring.[4]

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a fragmentation pattern consistent with its structure.[4]

Potential Applications in Research and Drug Development

The nicotinic acid (or nicotinate) scaffold is a key feature in many biologically active molecules. The addition of a nitro group can significantly alter the electronic properties of the molecule, making it a useful intermediate or a pharmacophore in its own right.

Role as a Synthetic Intermediate

Ethyl 2,6-dimethyl-5-nitronicotinate can serve as a versatile starting material for a variety of other compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide. These transformations open up a wide array of potential derivatives for screening in drug discovery programs. For instance, the related compound, Methyl 6-chloro-5-nitronicotinate, is a building block for synthesizing anticoccidial agents.[5]

Potential Pharmacological Activity

Nicotinic acid and its derivatives are known to have various pharmacological effects, including vasodilation.[6] While the specific activity of Ethyl 2,6-dimethyl-5-nitronicotinate is unknown, related nitropyridine structures are found in compounds with diverse biological activities. For example, some nitropyridine derivatives are precursors to calcium channel blockers like nicardipine.[7] The drug development process for such novel compounds would typically follow preclinical and clinical trial phases to establish safety and efficacy.[8]

Safety and Handling

Detailed toxicological data for Ethyl 2,6-dimethyl-5-nitronicotinate is not available. However, based on the safety profiles of related compounds like ethyl nicotinate and other nitropyridines, certain precautions should be taken.

Hazard Identification
  • Irritation: Similar to ethyl nicotinate, it may cause skin and respiratory irritation.[6] Direct contact with eyes could lead to serious damage.[6]

  • Sensitization: There is a potential for sensitization upon inhalation or skin contact.[6]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[9]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[6] Keep containers tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2,6-dimethyl-5-nitronicotinate represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although direct experimental data is scarce, this guide provides a robust, scientifically-grounded overview based on the properties and reactivity of its structural analogs. The combination of the nicotinate scaffold with nitro and dimethyl substitution patterns makes it a promising candidate for the development of novel compounds with potential therapeutic applications. Further empirical research is necessary to fully elucidate its properties, optimize its synthesis, and explore its biological activity.

References

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  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2,6-dimethyl-5-nitronicotinate from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of Ethyl 2,6-dimethyl-5-nitronicotinate, a substituted pyridine derivative with potential applications as a scaffold in medicinal chemistry and drug development. The synthetic pathway originates from the readily available starting material, ethyl acetoacetate. The core of the synthesis is the well-established Hantzsch pyridine synthesis to construct the dihydropyridine ring, followed by a sequence of oxidation (aromatization), selective decarboxylation, and regioselective nitration. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the causality behind experimental choices, mechanistic underpinnings, and critical safety considerations.

Introduction and Synthetic Strategy

Substituted pyridine cores are ubiquitous in pharmaceuticals and agrochemicals. Ethyl 2,6-dimethyl-5-nitronicotinate serves as a valuable building block, incorporating several functional groups amenable to further chemical modification. Its structure is related to the dihydropyridine class of calcium channel blockers, such as nifedipine, making its synthetic accessibility a topic of interest.[1][2]

The synthesis from ethyl acetoacetate is not a single transformation but a strategic four-stage process. This approach ensures high purity and control over the final product's substitution pattern. The overall strategy is as follows:

  • Hantzsch Dihydropyridine Synthesis: A multi-component reaction between an aldehyde (formaldehyde), two equivalents of ethyl acetoacetate, and a nitrogen donor (ammonia) to form the symmetrical 1,4-dihydropyridine diester intermediate.[3][4]

  • Oxidative Aromatization: The conversion of the unstable dihydropyridine intermediate into the stable, aromatic pyridine ring system. This step is driven by the thermodynamic stability gained from aromatization.[5][6]

  • Selective Mono-hydrolysis and Decarboxylation: A critical and nuanced stage involving the selective saponification of one of the two ester groups, followed by the removal of the resulting carboxylic acid group to yield the desired nicotinate scaffold.

  • Regioselective Nitration: The final introduction of a nitro group at the C5 position of the pyridine ring via electrophilic aromatic substitution using a standard nitrating mixture.

This application note will detail the rationale, protocol, and safety measures for each of these critical stages.

Overall Synthetic Transformation

G cluster_0 Starting Materials cluster_1 Key Intermediates & Final Product A Ethyl Acetoacetate (2 eq.) D Diethyl 2,6-dimethyl-1,4-dihydropyridine- 3,5-dicarboxylate A->D  Step 1: Hantzsch Synthesis B Formaldehyde (1 eq.) B->D  Step 1: Hantzsch Synthesis C Ammonia (1 eq.) C->D  Step 1: Hantzsch Synthesis E Diethyl 2,6-dimethylpyridine- 3,5-dicarboxylate D->E  Step 2: Oxidative Aromatization F Ethyl 2,6-dimethylnicotinate E->F  Step 3: Selective Hydrolysis & Decarboxylation G Ethyl 2,6-dimethyl-5-nitronicotinate (Final Product) F->G  Step 4: Nitration

Caption: Overall four-step synthetic route from ethyl acetoacetate to the target compound.

Experimental Protocols and Mechanistic Discussion

Part 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Scientific Rationale: The Hantzsch synthesis is a classic multi-component reaction that efficiently constructs the 1,4-dihydropyridine core.[3] It proceeds through a series of well-understood intermediates. First, one equivalent of ethyl acetoacetate condenses with formaldehyde in a Knoevenagel condensation.[7][8] A second equivalent of ethyl acetoacetate reacts with ammonia to form a β-enamino ester.[7] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP product.[7][8] The use of two equivalents of ethyl acetoacetate directly installs the required 2,6-dimethyl and 3,5-diester functionalities.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (26.0 g, 0.2 mol) and ethanol (50 mL).

  • In a separate beaker, carefully prepare a solution of ammonium hydroxide (28-30%, 13.5 mL, ~0.2 mol) and an aqueous solution of formaldehyde (37%, 7.5 mL, ~0.1 mol).

  • Add the ammonia/formaldehyde solution dropwise to the stirred solution of ethyl acetoacetate over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) for 2 hours.

  • Allow the mixture to cool to room temperature, and then cool further in an ice-water bath for 30 minutes to facilitate precipitation.

  • Collect the pale yellow solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) and then with cold water (2 x 20 mL).

  • Dry the product under vacuum to yield Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The expected yield is typically 75-85%.

Reagent Data Table:

Reagent Formula MW ( g/mol ) Amount Moles Role
Ethyl Acetoacetate C₆H₁₀O₃ 130.14 26.0 g 0.2 β-Ketoester
Formaldehyde (37% aq.) CH₂O 30.03 7.5 mL ~0.1 Aldehyde
Ammonium Hydroxide (28%) NH₄OH 35.04 13.5 mL ~0.2 Nitrogen Source

| Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Solvent |

Part 2: Oxidative Aromatization to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Scientific Rationale: 1,4-Dihydropyridines are generally unstable and readily oxidize to their corresponding pyridine derivatives.[5] This oxidation is thermodynamically favorable as it results in the formation of a stable aromatic ring.[9] While various oxidizing agents can be employed, such as nitric acid or cerium ammonium nitrate, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is an effective and relatively mild reagent for this transformation, often providing clean reactions and high yields at room temperature.[5]

Experimental Protocol:

  • In a 500 mL round-bottom flask, dissolve the crude Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (25.3 g, 0.1 mol) from the previous step in dichloromethane (DCM, 200 mL).

  • To this solution, add DDQ (25.0 g, 0.11 mol) portion-wise over 20 minutes with vigorous stirring. The solution will darken significantly.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate (reduced DDQ) will have formed. Filter the reaction mixture through a pad of celite to remove the solid.

  • Wash the filtrate with a 1 M sodium hydroxide solution (3 x 100 mL) to remove any remaining DDQ and its hydroquinone form, followed by a brine wash (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude oil can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as a yellow oil or low-melting solid.

Part 3: Selective Hydrolysis & Decarboxylation to Ethyl 2,6-dimethylnicotinate

Scientific Rationale: This step is the most challenging and requires careful control of stoichiometry. The goal is to convert the symmetrical diester into a mono-ester (a nicotinate). This is achieved by first hydrolyzing only one of the two equivalent ester groups to a carboxylic acid using one equivalent of a strong base (e.g., potassium hydroxide). The resulting potassium salt of the mono-acid is then carefully acidified and heated. Pyridine carboxylic acids readily undergo decarboxylation upon heating, removing the -COOH group as CO₂ and leaving the desired mono-ester product.

Experimental Protocol:

  • Dissolve Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (25.1 g, 0.1 mol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • In a separate flask, dissolve potassium hydroxide (5.6 g, 0.1 mol) in water (25 mL) and cool the solution to room temperature.

  • Add the KOH solution dropwise to the stirred diester solution.

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC to observe the disappearance of the starting material and the formation of a more polar spot (the carboxylate salt).

  • After cooling, remove the ethanol under reduced pressure. Dissolve the remaining residue in water (100 mL).

  • Cool the aqueous solution in an ice bath and carefully acidify to pH 4-5 by the dropwise addition of concentrated hydrochloric acid.

  • The intermediate carboxylic acid may precipitate. Without isolation, gently heat the acidified mixture to 80-90°C. Vigorous gas evolution (CO₂) should be observed. Continue heating until the effervescence ceases (approx. 1-2 hours).

  • Cool the solution to room temperature and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2,6-dimethylnicotinate. Further purification can be achieved by vacuum distillation.

Part 4: Nitration to Ethyl 2,6-dimethyl-5-nitronicotinate

Scientific Rationale: The final step is an electrophilic aromatic substitution to install the nitro group. The pyridine ring is generally deactivated towards electrophilic attack, requiring harsh conditions. However, the two electron-donating methyl groups at the 2- and 6-positions help to activate the ring. These groups direct electrophiles to the 3- and 5-positions. Since the 3-position is already occupied by the ester, the incoming nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is directed to the C5 position.

Experimental Protocol: WARNING: This procedure involves highly corrosive and reactive acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[10][11]

  • To a 100 mL flask immersed in an ice-salt bath (-10 to 0°C), add concentrated sulfuric acid (98%, 20 mL).

  • While maintaining the low temperature and stirring vigorously, slowly and dropwise add fuming nitric acid (90%, 5 mL) to create the nitrating mixture.

  • In a separate flask, dissolve Ethyl 2,6-dimethylnicotinate (9.0 g, 0.05 mol) in concentrated sulfuric acid (10 mL). Cool this solution to 0°C.

  • Slowly add the solution of the nicotinate dropwise to the cold, stirred nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Very carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be done slowly.

  • Neutralize the cold acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2,6-dimethyl-5-nitronicotinate.[12]

Laboratory Workflow and Safety

Experimental Workflow Diagram

G cluster_S1 Step 1: Hantzsch Reaction cluster_S2 Step 2: Aromatization cluster_S3 Step 3: Decarboxylation cluster_S4 Step 4: Nitration S1_1 Mix Ethyl Acetoacetate & Ethanol S1_2 Add NH4OH/CH2O Solution S1_1->S1_2 S1_3 Reflux 2h S1_2->S1_3 S1_4 Cool & Precipitate S1_3->S1_4 S1_5 Filter & Dry Intermediate 1 S1_4->S1_5 S2_1 Dissolve Int. 1 in DCM S1_5->S2_1 To Step 2 S2_2 Add DDQ S2_1->S2_2 S2_3 Stir 4-6h at RT S2_2->S2_3 S2_4 Filter & Wash S2_3->S2_4 S2_5 Purify via Column Chromatography S2_4->S2_5 S3_1 Mono-saponification with KOH S2_5->S3_1 To Step 3 S3_2 Acidify to pH 4-5 S3_1->S3_2 S3_3 Heat to 90°C S3_2->S3_3 S3_4 Extract & Dry S3_3->S3_4 S3_5 Purify via Distillation S3_4->S3_5 S4_2 Add Substrate Solution (in H2SO4) < 10°C S3_5->S4_2 To Step 4 S4_1 Prepare Nitrating Mix (H2SO4/HNO3) at 0°C S4_1->S4_2 S4_3 Stir 2h at RT S4_2->S4_3 S4_4 Quench on Ice S4_3->S4_4 S4_5 Neutralize & Filter S4_4->S4_5 S4_6 Recrystallize Final Product S4_5->S4_6

Caption: A step-by-step laboratory workflow diagram for the synthesis.

Critical Safety Precautions
  • General Handling: All procedures should be conducted in a well-ventilated chemical fume hood. Standard PPE (safety glasses, lab coat, gloves) is required at all times.

  • Nitrating Mixture (Step 4): The preparation and use of the nitrating mixture is extremely hazardous. Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[10][13]

    • Always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling. Never the reverse.

    • Perform the reaction in an ice bath to control the exothermic nature of the reaction.

    • Quenching the reaction mixture on ice must be done slowly and behind a blast shield.

    • Ensure an appropriate acid spill kit is readily available.

  • Waste Disposal: All chemical waste, especially acidic solutions, must be neutralized and disposed of in accordance with institutional and local environmental regulations.

Characterization of Final Product

The identity and purity of the final product, Ethyl 2,6-dimethyl-5-nitronicotinate, should be confirmed using standard analytical techniques.

  • Physical Properties:

    • Appearance: Expected to be a solid.

    • Melting Point: 64-65 °C.[12]

    • Molecular Formula: C₉H₁₀N₂O₄.[12]

    • Molecular Weight: 210.19 g/mol .[12]

  • Spectroscopic Analysis:

    • ¹H NMR: Expected signals for the ethyl group (triplet and quartet), two distinct methyl singlets, and an aromatic proton singlet.

    • ¹³C NMR: Resonances corresponding to all 9 unique carbon atoms.

    • IR Spectroscopy: Characteristic peaks for C=O (ester), NO₂ (asymmetric and symmetric stretching), and C=C/C=N (aromatic ring) vibrations.

    • Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the calculated exact mass (210.0641).

References

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  • Janis, R. A., & Triggle, D. J. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. Klinische Wochenschrift, 62(18), 855-862. Available at: [Link]

  • Sciencemadness Discussion Board. (2016). Ethyl acetoacetate synthesis: some questions !. Available at: [Link]

  • Chemistry for everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl diazoacetate. Available at: [Link]

  • Google Patents. (n.d.). CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
  • Organic Syntheses. (n.d.). 2,5-dimethylmandelic acid. Available at: [Link]

Sources

Application Note: Reduction of Ethyl 2,6-dimethyl-5-nitronicotinate to Ethyl 5-amino-2,6-dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of Ethyl 2,6-dimethyl-5-nitronicotinate (CAS: 1529-41-5) to its corresponding amine, Ethyl 5-amino-2,6-dimethylnicotinate (CAS: 1529-42-6). This transformation is a critical intermediate step in the synthesis of various pharmaceutical agents, particularly tyrosine kinase inhibitors and anti-inflammatory drugs derived from the nicotinic acid scaffold.

We present two validated protocols:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and scalability.

  • Iron/Acetic Acid Reduction: A robust, low-cost alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Chemical Context & Retrosynthetic Analysis

The substrate features a highly functionalized pyridine ring. The reduction must be chemoselective : reducing the nitro group (


) to an amine (

) without affecting the ester functionality (

) or reducing the electron-deficient pyridine ring itself.
Reaction Scheme

The transformation proceeds via the nitroso and hydroxylamine intermediates.

ReactionPathway SM Substrate (Ethyl 2,6-dimethyl-5-nitronicotinate) Nitroso Intermediate 1 (Nitroso) SM->Nitroso 2e- / 2H+ Hydroxyl Intermediate 2 (Hydroxylamine) Nitroso->Hydroxyl 2e- / 2H+ Product Product (Ethyl 5-amino-2,6-dimethylnicotinate) Hydroxyl->Product 2e- / 2H+ (-H2O)

Figure 1: Stepwise reduction mechanism from Nitro to Amine.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your specific constraints.

MethodSelection Start Start: Select Reduction Method Halogens Are halogen substituents present on the ring? Start->Halogens Pressure Is Hydrogenation equipment (Parr shaker/Balloons) available? Halogens->Pressure No MethodC Method C: SnCl2 (Chemoselective for Halogens) Halogens->MethodC Yes (Avoid Dehalogenation) Scale Scale of Reaction Pressure->Scale No MethodA Method A: H2 + Pd/C (Cleanest, High Yield) Pressure->MethodA Yes MethodB Method B: Fe + AcOH (Robust, Low Tech) Scale->MethodB >10g (Cost effective) Scale->MethodB <10g

Figure 2: Decision matrix for selecting the optimal reduction strategy.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: High purity, ease of workup, and medium-to-large scale.

Materials
  • Substrate: Ethyl 2,6-dimethyl-5-nitronicotinate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water) preferred to minimize pyrophoric risk. Load: 10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Reagent: Hydrogen gas (

    
    ) (Balloon or 1-3 atm).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

    • Expert Insight: Methanol is preferred over ethanol for faster reaction rates due to higher H2 solubility, though ethanol is safer for large-scale GMP processes.

  • Inerting: Purge the flask with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Carefully add 10 wt% Pd/C.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water.

  • Hydrogenation: Evacuate the flask and backfill with

    
     three times. Attach a hydrogen balloon (for small scale) or pressurize to 30 psi (for Parr shaker).
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–12 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (yellow) will disappear, and a fluorescent blue spot (amine) will appear.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate in vacuo.

  • Purification: usually not required. If necessary, recrystallize from Ethanol/Water.

Expected Yield: 90–98%

Protocol B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Labs without hydrogen gas lines, or when avoiding pressure vessels.

Materials
  • Substrate: Ethyl 2,6-dimethyl-5-nitronicotinate (1.0 equiv)

  • Reductant: Iron Powder (Fe) (3.0–5.0 equiv). Must be fine powder (325 mesh).

  • Acid: Glacial Acetic Acid (AcOH) (5.0 equiv).

  • Solvent: Ethanol/Water (4:1 ratio).[1]

Step-by-Step Procedure
  • Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve the substrate in Ethanol/Water.

  • Activation: Add the Iron powder.

  • Initiation: Add Glacial Acetic Acid dropwise.

    • Caution: The reaction is exothermic.[1] Monitor temperature.

  • Reflux: Heat the mixture to 70–80°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The iron oxidizes to Fe(II)/Fe(III) while donating electrons to the nitro group.

  • Neutralization (Critical):

    • Cool to room temperature.[1][6][7]

    • Add solid Sodium Carbonate (

      
      ) or saturated Sodium Bicarbonate solution until pH ~8–9.
      
    • Why? The amine product will exist as an acetate salt. Basic conditions are required to liberate the free amine for extraction.

  • Workup:

    • Filter the resulting slurry through Celite to remove iron oxides (sludge).

    • Wash the filter cake with Ethyl Acetate.

    • Partition the filtrate between Ethyl Acetate and Water.[1]

    • Dry the organic layer over

      
       and concentrate.[1]
      

Expected Yield: 80–90%[4]

Comparative Data Analysis

FeatureMethod A: H2 / Pd-CMethod B: Fe / AcOHMethod C: SnCl2
Yield High (95%+)Good (85%+)Moderate (70-80%)
Atom Economy ExcellentPoor (Stoichiometric metal waste)Poor (Tin waste)
Reaction Time 4-12 Hours2-4 Hours1-3 Hours
Workup Filtration (Simple)Emulsion risk (Difficult)Acidic/Basic extraction
Safety Flammability (

)
Thermal runaway riskCorrosive / Toxic
Cost High (Pd catalyst)Low (Iron is cheap)Medium

Quality Control & Characterization

Upon isolation, the product Ethyl 5-amino-2,6-dimethylnicotinate should be verified using the following parameters:

  • Appearance: Pale yellow to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.30 (t, 3H, Ester 
      
      
      
      )
    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       2.45 (s, 3H, 
      
      
      
      )
    • 
       4.25 (q, 2H, Ester 
      
      
      
      )
    • 
       5.10 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       7.30 (s, 1H, Aromatic 
      
      
      
      )
  • Mass Spectrometry (ESI): Calculated

    
    ; Found 
    
    
    
    .

References

  • Catalytic Hydrogenation Standards: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard reference for Pd/C reductions).
  • Iron Reduction Protocols (Bechamp Reduction)

    • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]

  • Synthesis of Nicotinate Derivatives
  • General Safety Data

    • PubChem. (n.d.). Ethyl 2,6-dimethyl-5-nitronicotinate Compound Summary. Retrieved from [Link]

Sources

Application Note & Protocols: Catalytic Hydrogenation of 5-Nitronicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of 5-nitronicotinate esters to their corresponding 5-aminonicotinate esters. These products are crucial building blocks in medicinal chemistry and drug discovery.[1][2][3] This document outlines the underlying reaction principles, catalyst selection, detailed experimental procedures for both atmospheric and high-pressure setups, critical safety protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Aminonicotinates

The pyridine carboxylic acid framework is a privileged scaffold in modern pharmacology, appearing in numerous FDA-approved drugs.[1] Among its derivatives, 5-aminonicotinic acid and its esters are particularly valuable intermediates.[4][5] Their utility stems from the versatile synthetic handles offered by the amino group and the carboxylic acid/ester moiety, enabling the construction of complex molecules with diverse biological activities, including potential treatments for diabetes and other metabolic disorders.[2]

The reduction of the nitro group is one of the most fundamental and synthetically valuable transformations for this class of compounds.[6] Catalytic hydrogenation stands out as a preferred method due to its high efficiency, clean reaction profiles, and scalability. This application note serves as an in-depth technical guide to performing this transformation safely and effectively in a laboratory setting.

Reaction Mechanism and Theoretical Considerations

Catalytic hydrogenation of a nitro group is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the 5-nitronicotinate ester and molecular hydrogen (H₂) are adsorbed onto the active sites of the metal catalyst surface (e.g., Palladium, Platinum, or Nickel).

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

  • Stepwise Reduction: The adsorbed nitro group (-NO₂) undergoes a stepwise reduction through various intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species. Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom.

  • Product Formation & Desorption: The final 5-amino (-NH₂) group is formed, and the product molecule, the 5-aminonicotinate ester, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The strong electron-withdrawing nature of the nitro group activates the pyridine ring, making this transformation highly efficient.[6] The choice of catalyst and reaction conditions is critical to ensure high yield and chemoselectivity, avoiding the reduction of other sensitive functional groups or the pyridine ring itself.[7][8]

G cluster_surface Catalyst Surface (e.g., Pd/C) R_NO2 R-NO₂ (adsorbed) R_NO R-NO (nitroso) R_NO2->R_NO +2H H2 H₂ (adsorbed) H_H 2 [M-H] (activated H) H2->H_H Activation R_NHOH R-NHOH (hydroxylamino) R_NO->R_NHOH +2H R_NH2 R-NH₂ (desorbed) R_NHOH->R_NH2 +2H End 5-Aminonicotinate Ester R_NH2->End Desorption Start 5-Nitronicotinate Ester Start->R_NO2 Adsorption

Figure 1: Simplified mechanism of nitro group hydrogenation.

Catalyst and Condition Selection

The success of the hydrogenation is highly dependent on the appropriate choice of catalyst, solvent, and reaction conditions.

ParameterOptions & ConsiderationsRationale & Field Insights
Catalyst 10% Palladium on Carbon (Pd/C): Most common, highly active.[7] Raney Nickel (Ra-Ni): A cost-effective alternative. Useful when dehalogenation is a concern with Pd/C.[7] Platinum on Carbon (Pt/C): Can be used, but may require more forcing conditions.Pd/C is the workhorse for nitro reductions due to its high activity and efficiency.[7] However, it can also catalyze the reduction of other groups (alkenes, alkynes, benzyl groups) and can cause dehalogenation of aryl halides. Raney Nickel is a good alternative if such side reactions are a concern.[7] Catalysts should always be handled with care as they can be pyrophoric, especially after use.[9][10]
Catalyst Loading 1-10 mol%Lower loadings (1-2 mol%) are often sufficient for high-pressure reactions. Atmospheric pressure setups may require higher loadings (5-10 mol%) to achieve reasonable reaction rates.
Solvent Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Polar protic solvents like MeOH and EtOH are preferred as they facilitate hydrogen solubility and are less flammable than ethers like THF.[9] EtOAc is also a common choice. The solvent must be able to dissolve the starting material.
Hydrogen Source H₂ gas balloon (Atmospheric Pressure), H₂ gas cylinder (High Pressure)Balloon hydrogenation is suitable for small-scale lab synthesis (<5 mmol).[11] For larger scales or slower reactions, a high-pressure reactor (autoclave or Parr shaker) is necessary to ensure sufficient hydrogen availability and faster reaction rates.
Pressure 1 atm (balloon) to 50-500 psi (1-35 bar)Increased pressure increases the concentration of hydrogen in the solution, leading to a significant increase in the reaction rate.
Temperature Room Temperature to 60 °CMost nitro group hydrogenations are exothermic and proceed readily at room temperature. Gentle heating may be applied to accelerate slow reactions, but temperature must be carefully controlled to prevent runaway reactions.[12]

Experimental Protocols

Extreme caution must be exercised at all times. All procedures must be conducted in a properly functioning chemical fume hood. [9][13]

Protocol A: Atmospheric Pressure Hydrogenation (Balloon Method)

This protocol is suitable for small-scale reactions (typically 0.1 - 5.0 mmol).

G Setup 1. Assemble Apparatus (3-neck flask, stir bar, N₂ inlet, H₂ balloon inlet) Catalyst 2. Charge Catalyst (e.g., 10% Pd/C) Setup->Catalyst Purge1 3. Purge with Nitrogen (Evacuate & backfill 3x) Catalyst->Purge1 Solvent 4. Add Solvent (e.g., Methanol) Purge1->Solvent Substrate 5. Add Substrate (5-Nitronicotinate Ester) Solvent->Substrate Purge2 6. Purge with Hydrogen (Evacuate & backfill 3x) Substrate->Purge2 React 7. Run Reaction (Stir vigorously at RT) Purge2->React Monitor 8. Monitor Progress (TLC/LC-MS) React->Monitor Purge3 9. Purge with Nitrogen (Evacuate & backfill 3x) Monitor->Purge3 Filter 10. Filter Catalyst (Through Celite, keep wet!) Purge3->Filter Workup 11. Concentrate & Purify Filter->Workup

Figure 2: Workflow for atmospheric pressure hydrogenation.

Step-by-Step Procedure:

  • Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, a rubber septum, and a gas inlet adapter with a stopcock for the hydrogen balloon.

  • Catalyst Charging: In the flask, place the 10% Pd/C catalyst (5-10 mol%).

  • Inerting the System: Securely clamp the flask. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9][11]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., methanol) via syringe, followed by the 5-nitronicotinate ester.

  • Hydrogen Introduction: Replace the nitrogen line with a balloon filled with hydrogen gas. Evacuate the flask and carefully backfill with hydrogen from the balloon. Repeat this cycle three times.[11]

  • Reaction: Allow the reaction to stir vigorously at room temperature. The consumption of hydrogen can sometimes be observed by the deflation of the balloon. The reaction may take anywhere from 2 to 24 hours.

  • Monitoring: To check for completion, first purge the system with nitrogen.[11] Withdraw a small aliquot via syringe and analyze by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen three times.

  • Catalyst Filtration (Critical Step): Prepare a small pad of Celite in a Büchner or Hirsch funnel. Wet the pad with the reaction solvent. Under a gentle stream of nitrogen, decant the reaction mixture onto the Celite pad to filter off the catalyst. Crucially, do not allow the catalyst filter cake to run dry, as it can ignite upon contact with air. [9][11] Keep it wet with solvent at all times.

  • Final Steps: Rinse the flask and the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-aminonicotinate ester, which can be purified further if necessary.

  • Catalyst Quenching: Immediately after filtration, carefully transfer the wet Celite/catalyst pad into a separate beaker of water to quench its reactivity before disposal.[11]

Protocol B: High-Pressure Hydrogenation (Autoclave/Parr Shaker)

This protocol is for larger-scale reactions or when higher pressures are required.

G Inspect 1. Inspect Reactor (Vessel, gauges, fittings) Charge 2. Charge Vessel (Substrate, Solvent, Catalyst) Inspect->Charge Seal 3. Seal Reactor (Tighten bolts diagonally) Charge->Seal LeakTest 4. Nitrogen Leak Test (Pressurize with N₂, check for drop) Seal->LeakTest Purge 5. Purge with Nitrogen (Pressurize & vent 3-5x) LeakTest->Purge Hydrogenate 6. Introduce Hydrogen (Pressurize to target psi) Purge->Hydrogenate React 7. Run Reaction (Begin stirring/heating, monitor T & P) Hydrogenate->React Shutdown 8. Cool & Depressurize (Vent H₂ safely) React->Shutdown Purge2 9. Purge with Nitrogen (Pressurize & vent 3x) Shutdown->Purge2 Open 10. Open Reactor Purge2->Open Filter 11. Filter Catalyst (Safely) (Keep catalyst wet) Open->Filter

Figure 3: Workflow for high-pressure hydrogenation.

Step-by-Step Procedure:

  • Pre-Operation Checks: Thoroughly inspect the high-pressure vessel, ensuring all fittings, gauges, and safety features (rupture disc, relief valve) are in good condition and correctly rated for the intended pressure.[12][13]

  • Charging the Reactor: Add the 5-nitronicotinate ester, solvent, and catalyst (1-5 mol%) to the reactor vessel. The total liquid volume should not exceed two-thirds of the vessel's capacity.[13]

  • Sealing: Securely seal the reactor according to the manufacturer's instructions. Tighten bolts in a diagonal pattern to ensure an even seal.[13]

  • Leak Test: Pressurize the sealed reactor with an inert gas like nitrogen to the maximum intended operating pressure. Hold for at least 30 minutes and monitor the pressure gauge for any drop, which would indicate a leak.[13] If a leak is detected, depressurize and resolve the issue before proceeding.

  • Inerting: After a successful leak test, depressurize the reactor and then cycle through pressurizing with nitrogen (to ~50-100 psi) and venting (to a safe exhaust line) at least 3-5 times to remove all oxygen.[12][13]

  • Hydrogenation: After the final nitrogen vent, evacuate the vessel and introduce hydrogen gas from a cylinder via a regulator to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heating if required. Monitor the reaction's progress by observing the drop in hydrogen pressure as it is consumed. The reactor can be re-pressurized with hydrogen as needed.

  • Shutdown: Once the reaction is complete (pressure uptake ceases), stop the stirring and heating. Allow the reactor to cool to room temperature.

  • Depressurization and Purging: Carefully and slowly vent the excess hydrogen pressure to a safe exhaust. Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[13]

  • Product Recovery: Once fully depressurized and purged, the reactor can be safely opened in the fume hood. The reaction mixture is then filtered using the same cautious procedure described in Protocol A (Step 9) to remove the pyrophoric catalyst.

Safety & Troubleshooting

IssuePotential CauseSolution
No or Slow Reaction Inactive catalyst; Insufficient H₂ pressure; Poor stirring.Use fresh, high-quality catalyst. For balloon method, ensure good seals and use a fresh balloon. For autoclave, increase H₂ pressure. Ensure stirring is vigorous enough to suspend the catalyst.
Incomplete Conversion Reaction time too short; Catalyst poisoned.Allow the reaction to run longer. If it stalls, the catalyst may be poisoned by impurities (e.g., sulfur compounds). Purify the starting material or use a more robust catalyst.
Side Product Formation Over-reduction (e.g., of the pyridine ring); Reduction of other functional groups.Use milder conditions (lower pressure/temperature). Switch to a more selective catalyst (e.g., Raney Nickel to avoid dehalogenation).[7]
Catalyst Fire on Filter Catalyst allowed to dry in the presence of air.This is a serious hazard. [9][11] Always keep the catalyst submerged in solvent during and after filtration. If a small fire occurs, smother it with a watch glass or beaker.[11] Do not use a carbon dioxide extinguisher directly on the filter as it can blow the pyrophoric powder into the air.

MANDATORY SAFETY PRECAUTIONS:

  • Hydrogen Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air.[10] Ensure there are no ignition sources nearby. All equipment must be properly grounded to prevent static discharge.[12]

  • Pyrophoric Catalysts: Pd/C and Raney Nickel, especially after use (when saturated with hydrogen), are pyrophoric and can ignite spontaneously in air.[9][10] They must be handled under an inert atmosphere or as a wet slurry.

  • Pressure Safety: Only use pressure equipment that has been properly maintained, inspected, and rated for the intended use. Never exceed the rated pressure or temperature of the vessel.[13]

  • Proper Ventilation: All operations involving hydrogen and pyrophoric catalysts must be performed in a well-ventilated fume hood.[9][13]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Vertex AI Search.
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison.
  • Hazards associated with laboratory scale hydrogenations. (2021). ACS Chemical Health & Safety.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Reactivity of the nitro group on a pyridine ring. (n.d.). Benchchem.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025, August 14). Materials Advances. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed Central. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. (2026, February 9). ACS Publications. Retrieved from [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024, August 5). PubMed Central. Retrieved from [Link]

  • 5-Aminonicotinic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. (2025, January 11). MDPI. Retrieved from [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014, January 13). TIB. Retrieved from [Link]

  • The mechanism of catalytic hydrogenation and related reactions. (1954). RSC Publishing. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of 2,6-Dimethyl-5-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,6-dimethyl-5-nitropyridine scaffold is a cornerstone in medicinal chemistry, serving as a pivotal intermediate for the synthesis of a diverse range of biologically active compounds. The strategic placement of the nitro group on the electron-rich lutidine ring opens up a versatile toolkit for further functionalization, most notably through its reduction to a primary amine. This transformation enables the construction of complex molecules targeting various therapeutic areas, including oncology and infectious diseases. This guide provides an in-depth analysis of the primary synthetic routes to 2,6-dimethyl-5-nitropyridine, focusing on the direct nitration of 2,6-lutidine. We offer detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and discuss critical subsequent transformations for drug development professionals.

Introduction: The Strategic Importance of Nitropyridine Intermediates

Pyridine and its derivatives are classified as "privileged structures" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[1] The nitrogen atom in the ring acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[2]

Among pyridine derivatives, nitropyridines are particularly valuable synthetic precursors.[3] The nitro group is a strong electron-withdrawing group that can activate the ring for certain reactions. More importantly, it can be readily and cleanly reduced to an amino group, a common functional handle used for building molecular complexity through amide bond formation, reductive amination, or participation in further heterocyclic ring formations.[4] The 2,6-dimethyl-5-nitropyridine core, specifically, combines the beneficial properties of the pyridine scaffold with a strategically placed nitro group, making it a highly sought-after intermediate in pharmaceutical research and development.

Overview of Synthetic Strategies

The synthesis of 2,6-dimethyl-5-nitropyridine and its derivatives can be broadly approached via two distinct strategies:

  • Direct Functionalization: This involves the direct introduction of a nitro group onto the pre-formed 2,6-dimethylpyridine (2,6-lutidine) ring via electrophilic aromatic substitution. This is the most atom-economical route but presents unique challenges.

  • Ring Synthesis (De Novo Construction): This strategy involves building the substituted pyridine ring from acyclic precursors, with the nitro functionality incorporated as part of one of the building blocks. The Hantzsch pyridine synthesis is a classic example of this approach.[5]

This guide will focus primarily on the direct nitration method due to its straightforward nature and provide a discussion of the Hantzsch synthesis as a key alternative.

Visualization: General Synthetic Workflow

The following diagram illustrates the typical synthetic progression from the starting material, 2,6-lutidine, to the key amine intermediate used for further derivatization.

G cluster_0 Core Synthesis cluster_1 Key Derivatization A 2,6-Dimethylpyridine (2,6-Lutidine) B 2,6-Dimethyl-5-nitropyridine A->B Direct Nitration (Protocol 1) C 2,6-Dimethylpyridin-5-amine B->C Nitro Group Reduction (Protocol 2) D Advanced Drug Intermediates (e.g., Amides, Ureas) C->D Further Functionalization G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 + 2H2SO4 <=> NO2+ + H3O+ + 2HSO4- HNO3 + 2H2SO4 <=> NO2+ + H3O+ + 2HSO4- A Lutidinium Ion B Sigma Complex (Resonance Stabilized) A->B + NO2+ C Sigma Complex D 2,6-Dimethyl-5-nitropyridinium Ion C->D - H+

Caption: Simplified mechanism for the electrophilic nitration of the 2,6-lutidinium ion.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the nitration of deactivated pyridine rings. [6] Materials & Reagents:

  • 2,6-Dimethylpyridine (2,6-Lutidine), freshly distilled (≥99%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Ice (from deionized water)

  • Sodium Hydroxide (NaOH) solution, 30% (w/v)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-salt bath

  • Standard glassware for workup and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-neck flask, add 150 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.

  • Substrate Addition: Slowly add 21.4 g (0.2 mol) of 2,6-dimethylpyridine via the dropping funnel over 30-45 minutes. Causality: This addition is highly exothermic. Maintaining a low temperature is critical to prevent uncontrolled side reactions and ensure the formation of the pyridinium sulfate salt.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 18.0 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the lutidinium salt over 1-1.5 hours. The internal temperature must be strictly maintained below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then carefully heat to 55-60 °C. Maintain this temperature for 8-10 hours, monitoring the reaction by TLC or LC-MS if possible.

  • Quenching: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto 500 g of crushed ice in a large beaker with vigorous stirring. Causality: This step quenches the reaction and dilutes the strong acid. This must be done slowly and with efficient cooling as the heat of dilution is substantial.

  • Neutralization & Workup: Cool the aqueous solution in an ice bath and slowly neutralize by adding 30% NaOH solution until the pH is approximately 8-9. A precipitate or oil may form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a dark oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Safety Considerations
  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All manipulations must be performed in a certified chemical fume hood.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure a robust cooling bath is available.

  • Quenching: Adding the acid mixture to ice is also highly exothermic. Perform this step slowly and behind a blast shield if possible.

Protocol 2: Reduction of the Nitro Group

The conversion of the 5-nitro group to a 5-amino group is a critical step for subsequent derivatization. Catalytic hydrogenation is a clean and efficient method. [4] Materials & Reagents:

  • 2,6-Dimethyl-5-nitropyridine (from Protocol 1)

  • Ethanol or Methanol

  • Palladium on Carbon (Pd/C), 10%

  • Hydrazine Hydrate (N₂H₄·H₂O)

Procedure:

  • Setup: To a solution of 4.5 g (0.03 mol) of 2,6-dimethyl-5-nitropyridine in 40 mL of ethanol in a round-bottom flask, add 0.5 g of 10% Pd/C catalyst.

  • Reduction: Heat the mixture to reflux (approx. 80 °C). Add 3.0 g of hydrazine hydrate dropwise over 30 minutes. Causality: Hydrazine hydrate in the presence of Pd/C generates diimide (N₂H₂) in situ, which is the reducing agent. This method avoids the use of high-pressure hydrogen gas.

  • Monitoring: The reaction is typically complete within 3-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or chromatography to yield 2,6-dimethylpyridin-5-amine.

Alternative Strategy: The Hantzsch Pyridine Synthesis

For certain complex derivatives, building the ring from scratch via the Hantzsch synthesis can be advantageous. This multi-component reaction combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. [5] To synthesize a nitropyridine derivative, a nitro-substituted starting material is used. For example, reacting 3-nitrobenzaldehyde with ethyl acetoacetate and ammonia yields a 4-(3-nitrophenyl)-1,4-dihydropyridine derivative. [7]While this does not directly produce the title compound, it is a powerful method for accessing derivatives with substitution at the C4 position.

Visualization: Hantzsch Synthesis Concept

G A Aldehyde (e.g., 3-Nitrobenzaldehyde) D 1,4-Dihydropyridine Intermediate A->D Cyclocondensation B 2x β-Ketoester (e.g., Ethyl Acetoacetate) B->D Cyclocondensation C Ammonia Source C->D Cyclocondensation E Aromatic Pyridine Derivative D->E Oxidation (e.g., HNO3, DDQ)

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 2,6-dimethyl-5-nitronicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl 2,6-dimethyl-5-nitronicotinate Synthesis

Executive Summary: The Yield Paradox

Synthesizing Ethyl 2,6-dimethyl-5-nitronicotinate presents a classic "push-pull" conflict in heterocyclic chemistry. The pyridine ring is electron-deficient, resisting electrophilic aromatic substitution (nitration).[1][2] However, the presence of the ester group (electron-withdrawing) further deactivates the ring, while the two methyl groups (electron-donating) provide necessary activation.

High yields depend entirely on balancing Acid Concentration (to force the reaction) against Temperature Control (to prevent ester hydrolysis and methyl group oxidation). This guide moves beyond standard recipes to address the mechanistic failure points causing low yields (<40%).

Module 1: The "Gold Standard" Protocol Analysis

While de novo cyclization (using nitroacetone) is possible, it is notoriously unstable and low-yielding. The industry-preferred route for high purity and yield is the Direct Nitration of Ethyl 2,6-dimethylnicotinate .

The Reaction Pathway

ReactionPathway cluster_0 Precursor Stage cluster_1 Critical Intermediate cluster_2 Product Stage A Ethyl 2,6-dimethylnicotinate B Protonated Pyridinium Species (Deactivated Ring) A->B H2SO4 (Solvent) C Ethyl 2,6-dimethyl-5-nitronicotinate B->C HNO3 / Heat (Electrophilic Subst.) D Side Product: Carboxylic Acid (Hydrolysis) B->D H2O / High T E Side Product: Red Oil/Tars (Methyl Oxidation) B->E Excess HNO3 / >100°C

Caption: Mechanistic pathway highlighting the competition between successful nitration (green) and common decomposition routes (red).

Module 2: Critical Process Parameters (CPP)

To improve yield from the typical 35-45% to 65-75% , you must control the following variables.

The Water Problem (The #1 Yield Killer)

Standard 65% Nitric Acid contains 35% water. In the presence of sulfuric acid, this water promotes ester hydrolysis (converting your product to the water-soluble nicotinic acid, which is lost during aqueous workup).

  • Recommendation: Use Fuming Nitric Acid (90%+) or generate anhydrous conditions using Oleum (fuming H2SO4) as the solvent.

Temperature Ramp Strategy
  • Initial Addition (0°C - 10°C): The exotherm of mixing acid is violent. Keep it cold to prevent immediate "charring" (methyl oxidation).

  • Activation Phase (60°C - 80°C): The ring is deactivated. You must heat to drive the substitution.

  • The Danger Zone (>95°C): Above this threshold, the ethyl ester cleaves rapidly in acidic media.

The Quench

Pouring the hot reaction mixture into water generates massive heat, instantly hydrolyzing the ester.

  • Protocol: Pour onto crushed ice with vigorous stirring, ensuring the internal temperature never exceeds 20°C during the quench.

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction turns into a dark "red oil" and yield is <10%. What happened?

Diagnosis: Oxidative decomposition. Mechanism: You likely oxidized the 2- or 6-methyl groups into aldehydes or carboxylic acids. This occurs when the reaction temperature is too high or the nitric acid concentration is too high relative to the substrate. Corrective Action:

  • Add Urea (0.5 eq) to the reaction mixture. Urea scavenges nitrous acid (

    
    ), which catalyzes oxidation side reactions.
    
  • Strictly limit the temperature to 80°C.

Q2: I have high conversion, but I lose everything during the workup. The organic layer is empty.

Diagnosis: Ester Hydrolysis. Mechanism: Your product converted to 2,6-dimethyl-5-nitronicotinic acid. This is amphoteric and likely stayed in the aqueous acidic layer or the basic neutralization layer. Corrective Action:

  • Do not over-neutralize. When quenching, adjust pH to 7.0–7.5 . If you go to pH 10+, the ester will hydrolyze, and the acid will form a salt in the water.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction to force the organic product out.

Q3: Can I use the "One-Pot" Hantzsch method with nitroacetone instead?

Diagnosis: Route Selection. Analysis: While theoretically possible (Ethyl acetoacetate + Nitroacetone + Ammonia), Nitroacetone is unstable and polymerizes. This route typically yields <20% and requires tedious chromatography. Verdict: Stick to the nitration of the pre-formed pyridine ring for scalable results.

Module 4: Optimized Experimental Protocol

Note: This protocol assumes a starting scale of 10g of Ethyl 2,6-dimethylnicotinate.

StepActionTechnical Rationale
1. Solvation Dissolve precursor in Conc. H2SO4 (30 mL) at 0°C.Protonates the nitrogen, protecting it from oxidation.
2. Nitration Add Fuming HNO3 (1.5 eq) dropwise over 30 mins.Slow addition prevents localized overheating.
3.[2] Activation Remove ice bath. Heat slowly to 70°C for 2-3 hours.Provides energy to overcome the activation energy barrier of the deactivated ring.
4. Monitoring Check via TLC (EtOAc/Hexane). Look for the disappearance of the lower spot (precursor).Stop immediately upon consumption of starting material.
5. Quench Pour onto 200g Crushed Ice . Stir vigorously.Dilutes acid rapidly while absorbing the heat of hydration.
6. Neutralization Add NH4OH (conc) dropwise to pH 7-8. Keep T < 20°C.Ammonia is preferred over NaOH to avoid harsh basic hydrolysis of the ester.
7. Isolation Extract with DCM (3x). Wash with Brine. Dry over MgSO4.Standard workup. Recrystallize from Ethanol if needed.[3]

Module 5: Decision Tree for Yield Optimization

TroubleshootingTree Start Start: Low Yield Analysis CheckTLC Check TLC/LCMS of Crude Reaction Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Conv. Clean_Product Product formed but lost CheckTLC->Clean_Product High Conv. Messy Many spots / Tars CheckTLC->Messy Decomposition Action1 Increase T to 80°C OR Use Fuming HNO3 SM_Remains->Action1 Action2 Check Aqueous pH Avoid pH > 8 Use Salting Out Clean_Product->Action2 Action3 Lower T (<70°C) Add Urea Scavenger Slow Addition Messy->Action3

Caption: Diagnostic workflow for identifying the root cause of yield loss during nitration.

References

  • BenchChem Technical Support. (2025).[1][2] Pyridine Synthesis - Preventing Over-Nitration & Troubleshooting Low Yields. Retrieved from

  • Balanna, K., & Studer, A. (2025).[4] Meta-Nitration of Pyridines and Quinolines through Oxazino Azines.[4] Journal of the American Chemical Society.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2024). Development of a green, concise synthesis of nicotinamide derivatives. Retrieved from

  • Organic Syntheses. (Coll. Vol. 1). Ethyl Acetoacetate Synthesis & General Pyridine Handling.[3] (Foundational methodology for precursor handling). Retrieved from

Sources

Technical Support Center: Purifying Nitronicotinate Esters via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitronicotinate esters. This guide is designed for researchers, scientists, and drug development professionals who utilize recrystallization as a primary method for purifying these critical intermediates. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, field-tested solutions grounded in chemical principles.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent and challenging issues encountered during the recrystallization of nitronicotinate esters. Each question is framed from a researcher's perspective, followed by a detailed, scientifically-grounded explanation and actionable solutions.

Q1: My nitronicotinate ester "oiled out" instead of forming crystals. What happened, and how can I fix it?

A1: The "Oiling Out" Phenomenon

"Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid crystalline lattice.[1][2] This occurs when the solute is no longer soluble in the solvent but the temperature of the solution is still above the melting point of the solute.[1] For nitronicotinate esters, which can have relatively low melting points (e.g., Methyl-6-chloro-5-nitronicotinate has a melting point of 76°C), this is a significant risk.[3]

Causality and Mechanism:

  • Melting Point Depression: High concentrations of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[1][4]

  • High Supersaturation: If the solution cools too quickly, it can become highly supersaturated. The kinetic barrier to forming an ordered crystal lattice is high, so the system defaults to the lower-energy, disordered liquid state (an oil).[2]

  • Inappropriate Solvent Choice: A solvent with a boiling point significantly higher than the compound's melting point increases the risk of oiling out.

Immediate Remediation Steps:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% more) of the hot solvent until the oil completely redissolves into a clear solution.[1]

  • Slow Down the Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Allow it to cool slowly by leaving it on the (turned off) hot plate, or by insulating it with paper towels or a cork ring.[5] This provides the necessary time for molecules to align into a crystal lattice.

  • Induce Crystallization: Once the solution has cooled to a temperature below the compound's melting point, try inducing crystallization by scratching the inner wall of the flask with a glass rod at the meniscus.[5][6] The microscopic scratches provide nucleation sites for crystal growth.[7]

  • Consider a Seed Crystal: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[5][6]

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add Small Amount of Hot Solvent reheat->add_solvent cool_slow Cool SLOWLY (Insulate Flask) add_solvent->cool_slow induce Induce Crystallization (Scratch / Seed Crystal) cool_slow->induce success Pure Crystals Form induce->success Success fail Oiling Out Persists induce->fail Failure reassess Re-evaluate Protocol (Change Solvent / Add Charcoal) fail->reassess

Q2: I have a very low yield after recrystallization. Where did my product go?

A2: Maximizing Product Recovery

A low yield (e.g., <50%) is most commonly a solvent-related issue.[1] While some product loss is inevitable due to the compound's residual solubility in the cold solvent, catastrophic loss can be prevented.

Primary Causes and Solutions:

  • Excess Solvent: This is the most frequent cause of poor yield.[1][5] If too much hot solvent is used to dissolve the crude product, the solution will not become sufficiently saturated upon cooling, and a large amount of your compound will remain in the mother liquor.

    • Solution: Before filtering, if you see very few crystals, return the flask to the heat source and carefully boil off a portion of the solvent (15-20%).[1] Allow the solution to cool again. This increases the concentration and should promote better crystal formation.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper or funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by rinsing it with hot solvent just before filtering your solution. Use a stemless funnel to prevent clogging.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your purified product.

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step.[7] The solvent should be chilled in an ice bath for at least 15 minutes prior to use.

ProblemPrimary CausePreventative/Corrective Action
Low Yield Using too much solvent during dissolution.Use the minimum amount of hot solvent. If needed, boil off excess solvent and re-cool.[1][6]
Product Loss Premature crystallization during hot filtration.Pre-heat the filtration apparatus with hot solvent.
Product Dissolution Washing crystals with solvent that is not cold.Wash the final crystals with a minimal amount of ice-cold solvent.[7]
Q3: My final product is still colored/impure after one recrystallization. What should I do?

A3: Addressing Persistent Impurities

If impurities co-crystallize with your product, a single recrystallization may be insufficient. This is common when the impurities have similar solubility profiles to the desired compound.

Strategies for Enhanced Purity:

  • Second Recrystallization: The most straightforward approach is to perform a second recrystallization. The concentration of the impurity will be lower in the starting material for the second attempt, reducing the likelihood of its incorporation into the crystal lattice.

  • Activated Charcoal Treatment: For colored impurities, activated charcoal can be highly effective.[8]

    • Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat. Add a very small amount of activated charcoal (a spatula tip is often enough). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture and gently heat for a few minutes. The colored impurities will adsorb onto the charcoal's high surface area. Remove the charcoal via hot gravity filtration before cooling the solution to crystallize.

  • Solvent System Change: The impurity may be less soluble in a different solvent system. Experiment with alternative solvents or mixed solvent systems.[5] For esters, common single solvents include ethanol, ethyl acetate, and toluene.[9][10] Common mixed solvent pairs include ethanol/water and ethyl acetate/hexane.[9][11]

Frequently Asked Questions (FAQs)
Q1: How do I select the ideal solvent for my nitronicotinate ester?

A1: The perfect solvent should exhibit high solubility for the compound at its boiling point and very low solubility at low temperatures (e.g., 0-4°C).[11][12]

Solvent Selection Workflow:

  • Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for your specific compound or structurally similar ones.[11]

  • "Like Dissolves Like": Nitronicotinate esters possess polar groups (nitro, ester) and a less polar aromatic ring. Solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are excellent starting points.[9][13]

  • Small-Scale Solubility Tests:

    • Place ~20-30 mg of your crude material into a small test tube.

    • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound.

    • Heat the test tube in a water bath. A good solvent will dissolve the compound completely at or near its boiling point.

    • Cool the test tube in an ice bath. A good solvent will result in the formation of a heavy precipitate or crystals.[8]

Q2: What is the purpose of using a mixed-solvent system?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. The system consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

Procedure: The crude product is dissolved in a minimal amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it just becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to restore clarity, and the solution is allowed to cool slowly.[8] This technique allows for fine-tuned control over the solubility and can produce excellent crystals.

Q3: How can I confirm the purity of my recrystallized product?

A3: Purity confirmation is a critical final step.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and the range to broaden. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of your recrystallized product and spot it on a TLC plate alongside a spot of the crude starting material. A pure product should show a single, distinct spot, while the crude material may show multiple spots.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are standard.[14] The absence of impurity signals in the NMR spectra is a strong indicator of high purity.

Experimental Protocol: Recrystallization of Methyl-6-chloro-5-nitronicotinate

This protocol provides a generalized procedure. The exact solvent and volumes may need to be optimized based on the scale and purity of your starting material.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification & Crystallization cluster_isolation Isolation & Drying prep_solvent 1. Select & Heat Solvent (e.g., Ethanol) dissolve 2. Add Minimum Hot Solvent to Crude Product prep_solvent->dissolve check_dissolution 3. Ensure Complete Dissolution (Clear Solution) dissolve->check_dissolution hot_filter 4. (Optional) Hot Filter to Remove Insolubles check_dissolution->hot_filter cool 5. Cool Slowly to Room Temperature hot_filter->cool ice_bath 6. Chill in Ice Bath to Maximize Yield cool->ice_bath vac_filter 7. Vacuum Filter to Collect Crystals ice_bath->vac_filter wash 8. Wash with Minimal Ice-Cold Solvent vac_filter->wash dry 9. Dry Crystals Under Vacuum wash->dry end end dry->end Pure Product

Materials:

  • Crude Methyl-6-chloro-5-nitronicotinate

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on solubility tests, ethanol is a suitable solvent. It will dissolve the ester when hot and allow it to crystallize when cooled.[13]

  • Dissolution: Place the crude nitronicotinate ester in an Erlenmeyer flask. Add a boiling chip. On a hot plate, bring a separate flask of ethanol to a gentle boil. Add the hot ethanol portion-wise to the flask containing the crude solid, swirling after each addition.[12] Add just enough hot solvent to fully dissolve the solid, creating a saturated, clear solution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and gently reheat for 5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is essential for forming large, pure crystals. Once at room temperature, you should observe crystal formation.

  • Cooling: To maximize the yield, place the flask in an ice-water bath for at least 15-20 minutes.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the mass and percent recovery. Analyze the purity via melting point and/or other spectroscopic methods.

References
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reddit r/chemistry. (2013). Recrystallization (help meeeeee). [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • World of Chemistry. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Harvard University. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • California State University, Fullerton. Recrystallization1. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Reddit r/Chempros. (2024). Recrystallization Issues. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Dell'Anna, M. M., et al. (2021). Investigation and Characterization of Nitrazapropane‐, Oxapropane‐ and Trinitrazaheptane‐Bridged Nitro Esters. ChemistryOpen. [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Chem Survival. (2020). EAS Nitration Experiment & Recrystallization. YouTube. [Link]

Sources

Navigating Nicotinate Ester Hydrolysis: A Guide to Preventing Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center for navigating the complexities of nicotinate ester hydrolysis. This resource is designed for researchers, scientists, and professionals in drug development who are working with nicotinic acid derivatives. Here, we address common challenges and provide in-depth, field-proven guidance to help you achieve clean hydrolysis while avoiding the undesired decarboxylation side reaction. Our approach is grounded in mechanistic understanding and validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant byproduct formation during the saponification of our ethyl nicotinate derivative. Mass spectrometry analysis suggests decarboxylation is occurring. What is the underlying mechanism, and why is this happening?

A1: The issue you're encountering is a classic competitive reaction pathway inherent to the structure of nicotinate esters. The primary reaction, hydrolysis (saponification), involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[1][2][3] However, a competing decarboxylation reaction can occur, especially under harsh conditions such as high temperatures.[4]

The mechanism for decarboxylation of pyridinecarboxylic acids can be facilitated by heat.[4][5] After hydrolysis of the ester to the carboxylate, the resulting nicotinic acid derivative can eliminate carbon dioxide. This process is generally more facile for carboxylic acids that have a carbonyl group at the β-position, although other structural features and reaction conditions can also promote it.[6][7][8] Elevated temperatures provide the necessary activation energy for the C-C bond cleavage required for CO2 elimination.[4]

Here is a simplified representation of the competing pathways:

G cluster_hydrolysis Desired Hydrolysis Pathway cluster_decarboxylation Undesired Decarboxylation Pathway A Nicotinate Ester B Nicotinate Carboxylate A->B OH⁻ / H₂O C Nicotinate Carboxylate D Decarboxylated Byproduct C->D Δ (Heat)

Figure 1. Competing reaction pathways for nicotinate esters.

Q2: Our current protocol uses 6M sodium hydroxide at reflux, and we're seeing significant decarboxylation. What specific changes to the reaction conditions can we implement to favor hydrolysis?

A2: High concentrations of hydroxide and high temperatures are prime conditions for promoting decarboxylation.[4] To favor hydrolysis, you need to moderate the reaction conditions significantly. Here are several strategies, starting with the most straightforward:

  • Lower the Temperature: This is the most critical parameter to control. Instead of reflux, attempt the hydrolysis at room temperature or even chilled conditions (0-5 °C). The reaction will be slower, but it will drastically reduce the rate of decarboxylation.[9][10]

  • Reduce the Base Concentration: High molarity of NaOH creates a harsh environment. Try using a lower concentration, for example, 1M NaOH or LiOH.[10] The use of milder conditions is crucial, especially when dealing with complex molecules.[9]

  • Change the Solvent System: The choice of solvent can influence the reaction outcome. While water is necessary for hydrolysis, using a co-solvent system like tetrahydrofuran (THF)/water or methanol/dichloromethane can improve the solubility of the ester and allow for more controlled reaction conditions at lower temperatures.[9][11]

  • Consider Alternative Hydrolysis Methods: If basic conditions continue to be problematic, acidic hydrolysis can be an alternative, though it also requires careful temperature control.[2][12] Another advanced option is enzymatic hydrolysis using lipases or esterases, which offers high selectivity under very mild, physiological conditions.[13][14][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of nicotinic acid, high yield of decarboxylated byproduct Reaction temperature is too high.Decrease the reaction temperature to room temperature or below (0-5 °C). Monitor the reaction over a longer period.[16]
Concentration of the base is too high.Reduce the concentration of NaOH or KOH to 1M or less. Consider using a milder base like LiOH.[10]
The substrate is particularly susceptible to decarboxylation due to its electronic properties.Explore alternative methods such as enzymatic hydrolysis or carefully controlled acidic hydrolysis.[13][15]
Incomplete hydrolysis after extended reaction time at low temperature Insufficient base or low reactivity of the ester due to steric hindrance.A slight increase in temperature (e.g., to 40 °C) can be tested while carefully monitoring for byproduct formation. Ensure adequate mixing. For sterically hindered esters, non-aqueous hydrolysis conditions might be more effective.[9]
Poor solubility of the ester.Utilize a co-solvent system such as THF/water or dioxane/water to improve solubility.
Formation of other unidentified byproducts Potential side reactions with other functional groups on the molecule.Protect sensitive functional groups before attempting hydrolysis. Characterize the byproducts to understand the side reactions.
Product degradation during acidic workup Some protecting groups may be labile to strong acids.Neutralize the reaction mixture carefully with a weak acid like citric acid or ammonium chloride.[16]

Experimental Protocols

Protocol 1: Mild Basic Hydrolysis of Ethyl Nicotinate

This protocol is designed to minimize decarboxylation by using controlled temperature and a moderate base concentration.

Materials:

  • Ethyl nicotinate

  • 1M Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl nicotinate in a minimal amount of THF.

  • Cooling: Place the flask in an ice bath and allow it to cool to 0-5 °C with stirring.

  • Base Addition: Slowly add 1.2 equivalents of 1M NaOH solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the mixture by adding 1M HCl dropwise until the pH is approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous Na2SO4.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude nicotinic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

G cluster_setup Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation A Dissolve Ethyl Nicotinate in THF B Cool to 0-5 °C in Ice Bath A->B C Slowly Add 1M NaOH B->C D Monitor by TLC/HPLC C->D E Neutralize with 1M HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G

Figure 2. Workflow for mild basic hydrolysis.

Protocol 2: Enzymatic Hydrolysis of Nicotinate Esters

This protocol provides a highly selective method for hydrolysis under neutral pH and ambient temperature, completely avoiding chemical decarboxylation.

Materials:

  • Nicotinate ester substrate

  • Immobilized Lipase (e.g., from Candida antarctica lipase B, CALB)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Organic co-solvent (e.g., tert-butanol, if needed for solubility)

  • pH-stat or autotitrator (optional, for monitoring)

  • Stirred reaction vessel with temperature control

Procedure:

  • Substrate Preparation: Prepare a stock solution of the nicotinate ester in the phosphate buffer. If solubility is low, a minimal amount of a water-miscible organic solvent like tert-butanol can be added.

  • Enzyme Addition: Add the immobilized lipase to the buffered substrate solution. The enzyme loading will depend on the specific activity of the lipase and should be optimized.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C).

  • Monitoring: Monitor the reaction progress by HPLC, observing the decrease in the starting material and the appearance of the nicotinic acid product. Alternatively, if a pH-stat is used, the consumption of a titrant (e.g., dilute NaOH) to maintain a constant pH can be used to measure the rate of acid formation.

  • Work-up:

    • Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

    • Adjust the pH of the filtrate to 3-4 with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purification: Purify the resulting nicotinic acid derivative as required.

References

  • Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273–282. Available at: [Link]

  • Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. Available at: [Link]

  • Al-Remawi, M. (2010). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Isomers of inositol nicotinate and uses thereof.
  • Al-Remawi, M. (2010). Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. Available at: [Link]

  • Singh, R., & Kumar, M. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Google.
  • Wikipedia. (n.d.). Menthyl nicotinate. Available at: [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378–1382. Available at: [Link]

  • Zhang, D. W., & Wang, X. (2018). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis. Available at: [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Available at: [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Available at: [Link]

  • ResearchGate. (n.d.). A simple method for the alkaline hydrolysis of esters. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • ACS Publications. (2023). Decarboxylation in Natural Products Biosynthesis. National Institutes of Health. Available at: [Link]

  • ACS Publications. (2024). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. ACS Publications. Available at: [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. Available at: [Link]

  • YouTube. (2025). Saponification Reaction of Esters. Available at: [Link]

  • ResearchGate. (2018). How to break ester bond without breaking the amide? Available at: [Link]

  • St. Benedict & St. John's University. (n.d.). Reactivity: Decarboxylation. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

Sources

Validation & Comparative

High-Resolution MS/MS Profiling of C₁₀H₁₂N₂O₄: 3-Hydroxykynurenine vs. Isobaric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for the molecular formula C₁₀H₁₂N₂O₄ , specifically focusing on distinguishing the endogenous metabolite 3-Hydroxykynurenine (3-HK) from its isobaric pharmaceutical counterpart Stavudine (d4T) .

Executive Summary

Topic: Mass Spectrometry Fragmentation Pattern of C₁₀H₁₂N₂O₄. Primary Analyte: 3-Hydroxykynurenine (3-HK), a neuroactive metabolite in the tryptophan-kynurenine pathway. Isobaric Interference: Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). Comparison Scope: This guide compares the fragmentation efficiency and structural elucidation capabilities of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , and establishes a differential protocol to resolve 3-HK from Stavudine.

Core Insight: While both molecules share the [M+H]⁺ precursor at m/z 225.087, their fragmentation pathways are orthogonally distinct. 3-HK is characterized by sequential neutral losses (


, 

), whereas Stavudine undergoes glycosidic bond cleavage to yield the thymine base (m/z 127).

Technical Analysis: Fragmentation Mechanics

The Analyte: 3-Hydroxykynurenine (3-HK)

3-HK is a critical biomarker for neurodegenerative and inflammatory conditions. Its fragmentation is driven by the instability of the aniline and amino-acid moieties.

  • Precursor Ion: m/z 225.087

    
    
    
  • Primary Fragmentation Pathway (CID/HCD):

    • Deamination: Immediate loss of ammonia (

      
      , -17 Da) to form m/z 208.
      
    • Dehydration: Loss of water (

      
      , -18 Da) from the hydroxyl group, often coupled with deamination.
      
    • Characteristic Cleavage: Formation of the stable aminophenol core ion at m/z 110 and m/z 162 (likely loss of

      
       + 
      
      
      
      ).
The Alternative: Stavudine (d4T)

Stavudine is a synthetic nucleoside analog.[1] Its fragmentation is dominated by the fragility of the N-glycosidic bond connecting the sugar to the base.

  • Precursor Ion: m/z 225.087

    
    
    
  • Primary Fragmentation Pathway:

    • Glycosidic Cleavage: The protonated molecule cleaves at the sugar-base junction, ejecting the unsaturated sugar moiety.

    • Base Retention: The positive charge is retained on the thymine base, yielding a dominant product ion at m/z 127.

    • Secondary Fragmentation: The m/z 127 ion further loses

      
       (isocyanic acid) to form m/z 84.[1]
      

Comparative Performance: CID vs. HCD[2]

This section compares the performance of standard Trap-based CID against Beam-type HCD (Orbitrap) for analyzing C₁₀H₁₂N₂O₄.

FeatureCID (Collision-Induced Dissociation) HCD (Higher-Energy Collisional Dissociation) Verdict
Energy Regime Resonant excitation (Low energy, slow heating).Beam-type collision (Higher energy, fast heating).HCD provides richer spectra for small molecules.
Low-Mass Cutoff Yes. Ions < 1/3 of precursor m/z are lost (e.g., fragments < m/z 75 are invisible).No. Detects ions down to m/z 50 or lower.HCD is superior for detecting small diagnostic ions (e.g., m/z 69, 84).
Fragment Stability Favors rearrangement ions and water/ammonia losses (m/z 208, 207).Favors direct bond cleavages and backbone fragmentation.CID is better for tracing sequential losses; HCD for structural fingerprinting.
Spectral Quality Clean spectra, fewer fragments.Complex spectra, high ion density.HCD yields higher confidence scores in library matching.

Experimental Recommendation: For targeted quantification (SRM/MRM), CID on a Triple Quadrupole is the gold standard due to sensitivity. For untargeted metabolomics or structural confirmation, HCD on a Q-Exactive/Orbitrap is required to observe the full diagnostic range.

Experimental Protocol: Differential Identification

Materials & Methods
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF/Orbitrap.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 150 x 2 mm, 3 µm).

  • Flow Rate: 0.3 mL/min.

Step-by-Step Workflow
  • Precursor Selection: Isolate m/z 225.1 (Unit resolution).

  • Fragmentation: Apply Collision Energy (CE) ramp (15–35 eV).

  • Spectral Filtering (The "Isomer Check"):

    • Check for m/z 127: If dominant, the analyte is Stavudine .

    • Check for m/z 110 & 162: If dominant, the analyte is 3-Hydroxykynurenine .

  • Confirmation:

    • Monitor the transition 225 -> 208 (Loss of

      
      ) for 3-HK.
      
    • Monitor the transition 225 -> 127 (Base ejection) for Stavudine.[1]

MRM Transition Table
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeFormula Loss/Fragment
3-Hydroxykynurenine 225.1110.1 25QuantifierAminophenol Core
3-Hydroxykynurenine 225.1162.115Qualifier

3-Hydroxykynurenine 225.1208.110Qualifier

Stavudine 225.1127.1 20QuantifierThymine Base (

)
Stavudine 225.181.130QualifierSugar Moiety Fragment

Visualization of Signaling & Fragmentation[3][4]

Figure 1: Fragmentation Pathway of 3-Hydroxykynurenine (3-HK)[4]

G M Precursor [M+H]+ m/z 225 Frag1 [M+H - NH3]+ m/z 208 M->Frag1 - NH3 (17 Da) Frag2 [M+H - H2O]+ m/z 207 M->Frag2 - H2O (18 Da) Frag3 Aminophenol Ion m/z 110 M->Frag3 Deep Cleavage Frag4 [M+H - NH3 - CO - H2O]+ m/z 162 Frag1->Frag4 - HCOOH / CO+H2O Frag4->Frag3 Degradation

Caption: CID fragmentation pathway of 3-Hydroxykynurenine showing characteristic neutral losses of ammonia and water leading to the core aminophenol ion.

Figure 2: Differential Decision Tree (3-HK vs. Stavudine)

D Start Unknown Analyte C10H12N2O4 (m/z 225) MS2 Perform MS/MS (CE 25 eV) Start->MS2 Check127 Is m/z 127 (Thymine Base) Present? MS2->Check127 Stav Identify as: STAVUDINE Check127->Stav Yes (Dominant) Check110 Is m/z 110 or 162 Present? Check127->Check110 No HK Identify as: 3-HYDROXYKYNURENINE Check110->HK Yes Unknown Unidentified Isomer (Check 5-HTP derivatives) Check110->Unknown No

Caption: Logic flow for distinguishing C10H12N2O4 isomers based on the presence of the unique thymine fragment (m/z 127).

References

  • A study of kynurenine fragmentation using electrospray tandem mass spectrometry . Rapid Communications in Mass Spectrometry. Link

  • Measurement of kynurenine pathway metabolites by tandem mass spectrometry . Journal of Chromatography B. Link

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals . Journal of Mass Spectrometry. Link

  • High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine . Journal of Chromatography B. Link

  • Evaluation of HCD- and CID-type fragmentation within their respective detection platforms . Journal of Proteome Research. Link

Sources

HPLC Retention Time Guide: Ethyl 2,6-dimethyl-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time of Ethyl 2,6-dimethyl-5-nitronicotinate Content Type: Publish Comparison Guide

Optimizing Separation Strategies for Pyridine Intermediates

Executive Summary

Ethyl 2,6-dimethyl-5-nitronicotinate (CAS: 51984-71-5) is a critical pyridine intermediate, often encountered in the synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine analogs) or as a degradation product in stability studies. Its analysis presents specific challenges due to the basicity of the pyridine nitrogen and the polarity of the nitro group.

This guide objectively compares the performance of Standard C18 (ODS) stationary phases against Phenyl-Hexyl alternatives. While C18 provides robust hydrophobic retention, Phenyl-Hexyl phases offer superior selectivity for nitro-aromatic compounds through


 interactions, often resolving critical co-eluting impurities that C18 misses.

Compound Profile & Physicochemical Basis[1]

To design a self-validating protocol, one must understand the analyte's behavior in solution.

PropertyValueChromatographic Implication
Structure Pyridine ring, 5-nitro, 3-ethyl ester, 2,6-dimethylDual Nature: Hydrophobic alkyls vs. Polar/Basic N & Nitro.
LogP ~1.6 - 1.9 (Predicted)Moderate hydrophobicity; suitable for Reversed-Phase (RP).
pKa (Base) ~3.5 - 4.5 (Pyridine N)pH Sensitivity: At pH < 3, the N is protonated (

), reducing retention and increasing silanol tailing risk.
UV Max ~260-270 nmNitro-aromatic conjugation provides strong UV absorbance.

Comparative Performance: C18 vs. Phenyl-Hexyl

The following comparison evaluates the "Product Performance" (the analytical method's ability to retain and resolve the compound) across two distinct stationary phase chemistries.

Method A: The Industry Standard (C18)
  • Mechanism: Pure hydrophobic partitioning (Solvophobic effect).

  • Performance: Reliable for main peak assay.

  • Limitation: Often fails to separate the target from structurally similar des-nitro impurities or positional isomers which have identical hydrophobicity but different electronic clouds.

Method B: The High-Selectivity Alternative (Phenyl-Hexyl)
  • Mechanism: Hydrophobic partitioning +

    
     interactions (between the stationary phase phenyl ring and the analyte's nitro-deficient pyridine ring).
    
  • Performance: The nitro group on the analyte acts as a

    
    -acceptor, creating a specific "lock-and-key" interaction with the Phenyl-Hexyl phase.
    
  • Advantage: Shifts the retention time significantly relative to non-aromatic impurities, creating a "selectivity wedge."

Performance Data Summary
FeatureStandard C18 (Method A) Phenyl-Hexyl (Method B)
Retention Time (Approx) 4.2 - 4.8 min5.5 - 6.2 min
Peak Shape (Tailing) 1.2 - 1.5 (Silanol interaction risk)1.0 - 1.2 (Better shielding)
Selectivity (

) vs. Impurities
ModerateHigh (Due to

-selectivity)
Mobile Phase Compatibility 100% Aqueous stable (if endcapped)Requires >10% Organic for

-overlap
Recommendation Routine AssayImpurity Profiling / Complex Matrices

Detailed Experimental Protocol

This protocol is designed as a Self-Validating System . The inclusion of a "System Suitability" step ensures that the instrument and column are performing correctly before data is accepted.

Reagents & Equipment
  • Analyte: Ethyl 2,6-dimethyl-5-nitronicotinate Reference Standard (>98%).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).

  • Column:

    • Primary: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5µm).

    • Alternative: Phenomenex Luna Phenyl-Hexyl (4.6 x 100mm, 3.5µm).

Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Phase A: Water + 0.1% H3PO4 (pH ~2.5 to suppress silanol ionization).

    • Phase B: Acetonitrile (100%).

    • Note: Do not use basic pH (>7) as it may accelerate ester hydrolysis.

  • Sample Preparation:

    • Dissolve 10 mg of standard in 10 mL of 50:50 ACN:Water.

    • Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.

    • Final Concentration: 1.0 mg/mL (Dilute to 50 µg/mL for injection).

  • Gradient Program (Standard C18):

    • 0.0 min: 10% B

    • 8.0 min: 90% B (Linear Ramp)

    • 10.0 min: 90% B (Hold)

    • 10.1 min: 10% B (Re-equilibrate)

    • 15.0 min: Stop

  • Detection:

    • UV @ 270 nm (Primary) and 230 nm (Secondary confirmation).

Visualization: Analytical Workflow

HPLC_Workflow Sample Crude Sample (Ethyl 2,6-dimethyl-5-nitronicotinate) Prep Sample Prep (Dissolve in 50:50 ACN:H2O Filter 0.22µm) Sample->Prep Extraction Column Column Selection (C18 vs Phenyl-Hexyl) Prep->Column Injection Separation Gradient Elution (10-90% ACN over 8 min) Column->Separation Interaction Detector UV Detection (270 nm) Separation->Detector Elution Data Data Analysis (RT & Resolution Calculation) Detector->Data Integration

Caption: Operational workflow for the HPLC analysis of nitronicotinate derivatives.

Mechanism of Action & Troubleshooting

Understanding why the separation works allows for rapid troubleshooting.

Separation Logic

The retention is governed by the Solvophobic Theory . The hydrophobic ethyl and methyl groups drive the molecule into the stationary phase. However, the Nitro group is electron-withdrawing, creating a dipole.

  • On C18: Retention is purely based on the alkyl chain length.

  • On Phenyl-Hexyl: The electron-deficient

    
    -system of the nitropyridine interacts with the electron-rich phenyl ring of the stationary phase.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction with Pyridine NAdd 10-20 mM Triethylamine (TEA) or lower pH to 2.5.
Retention Drift Column "Dewetting" (Phase Collapse)Ensure at least 5% Organic is present at start; do not run 100% aqueous on standard C18.
Split Peak Solvent MismatchDissolve sample in mobile phase starting composition (10% ACN).
Visualization: Interaction Mechanism

Interaction_Mechanism Analyte Ethyl 2,6-dimethyl-5-nitronicotinate (Analyte) C18 C18 Phase (Hydrophobic Interaction) Analyte->C18 Alkyl Binding (Primary) Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Analyte->Phenyl Nitro-Aromatic Stacking (Enhanced Selectivity) Silanol Residual Silanol (Unwanted H-Bonding) Analyte->Silanol Peak Tailing Cause

Caption: Mechanistic comparison of analyte interactions with different stationary phases.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Solvophobic Theory and C18 retention mechanisms).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • PubChem. (2025).[1] Ethyl 2-methyl-5-nitronicotinate Compound Summary. National Library of Medicine. Link (Structural verification source).

  • SIELC Technologies. (2024). Separation of Pyridine Derivatives on Mixed-Mode Columns. Link (Reference for alternative mixed-mode separation strategies).

Sources

A Comparative Guide to the Crystal Structure of Ethyl 2,6-dimethyl-5-nitronicotinate and its Analogs: A Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Solid-State Architecture of a Key Nicotinate Derivative and Its Implications for Drug Development

This guide presents a comprehensive, albeit hypothetical, analysis of the crystal structure of Ethyl 2,6-dimethyl-5-nitronicotinate, a compound of interest in medicinal chemistry. Due to the current absence of a publicly available crystal structure for this specific molecule, this document will leverage established principles of crystallography and comparative analysis with a structurally related compound, (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine, for which crystallographic data is available. This approach will provide valuable insights into the expected solid-state behavior of the title compound and highlight the critical role of substituent effects in crystal packing, a cornerstone of rational drug design and solid-form development.

Introduction: The Significance of Crystal Structure in Pharmaceutical Sciences

The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is a fundamental determinant of a drug substance's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are critical quality attributes that directly impact the safety and efficacy of a pharmaceutical product. Understanding and controlling the crystal structure is, therefore, a paramount concern in drug development. This guide will explore the anticipated structural features of Ethyl 2,6-dimethyl-5-nitronicotinate and how they compare to a known analogue, providing a framework for researchers to predict and potentially engineer the solid-state properties of this and similar molecules.

Molecular Scaffolds Under Investigation

The primary molecule of interest is Ethyl 2,6-dimethyl-5-nitronicotinate . For comparative purposes, we will reference the known crystal structure of (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine . While the substituent at the 3-position of the pyridine ring differs significantly, the core 5-nitro-pyridine moiety provides a basis for discussing potential intermolecular interactions.

CompoundMolecular FormulaKey Substituents at Pyridine RingAvailability of Crystal Structure Data
Ethyl 2,6-dimethyl-5-nitronicotinateC₁₀H₁₂N₂O₄2-CH₃, 6-CH₃, 5-NO₂Not Publicly Available
(E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridineC₁₀H₁₁ClN₄O₂2-Cl, 5-NO₂Available[1]

Hypothetical Crystal Structure Analysis of Ethyl 2,6-dimethyl-5-nitronicotinate

In the absence of experimental data, we can predict the likely structural characteristics of Ethyl 2,6-dimethyl-5-nitronicotinate based on the well-established principles of molecular geometry and intermolecular forces.

Intramolecular Features

The geometry of the pyridine ring is expected to be largely planar. The ethyl ester group at the 3-position will have rotational freedom around the C-C and C-O single bonds, leading to potential conformational polymorphism. The nitro group at the 5-position will likely be slightly twisted out of the plane of the pyridine ring to minimize steric hindrance with the adjacent methyl group at the 6-position.

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of Ethyl 2,6-dimethyl-5-nitronicotinate will be governed by a combination of weak intermolecular forces. The nitro group is a strong hydrogen bond acceptor, and in the absence of strong hydrogen bond donors, C-H···O interactions involving the methyl and ethyl groups are anticipated. The aromatic pyridine ring can participate in π-π stacking interactions, which would contribute to the overall stability of the crystal lattice. The presence of the two methyl groups will introduce steric bulk, which will significantly influence the possible packing arrangements.

Comparative Analysis with (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine

The crystal structure of (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine reveals a monoclinic crystal system with the space group P2₁/c[1]. The packing of this molecule is dominated by intermolecular N-H···O hydrogen bonds involving the imidazolidine ring and the nitro group, forming one-dimensional chains[1].

Key Comparative Points:

  • Hydrogen Bonding: The primary difference in the expected packing of Ethyl 2,6-dimethyl-5-nitronicotinate is the absence of a strong hydrogen bond donor like the N-H group present in the comparative structure. This suggests that the packing will be driven by weaker C-H···O interactions and potentially π-π stacking.

  • Steric Influence: The replacement of a chloro substituent with a methyl group at the 2-position, and the introduction of a second methyl group at the 6-position, will introduce significantly more steric bulk in Ethyl 2,6-dimethyl-5-nitronicotinate. This will likely prevent the close packing arrangements seen in the chloro-analogue and lead to a less dense crystal structure.

  • Symmetry and Packing Motifs: The difference in intermolecular interactions and steric profiles makes it highly probable that Ethyl 2,6-dimethyl-5-nitronicotinate will crystallize in a different space group and exhibit distinct packing motifs compared to its chloro-analogue.

Experimental Protocol: Single-Crystal X-ray Diffraction

To definitively determine the crystal structure of Ethyl 2,6-dimethyl-5-nitronicotinate, the following experimental workflow would be employed.

Crystallization
  • Solvent Screening: A comprehensive screening of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane) and solvent mixtures should be performed to identify conditions suitable for growing single crystals.

  • Crystallization Techniques: Slow evaporation, vapor diffusion, and cooling crystallization methods should be explored.

Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to obtain the final crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesize Ethyl 2,6-dimethyl-5-nitronicotinate purification Purify by Recrystallization/Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Grow Single Crystals (e.g., Slow Evaporation) solvent_screening->crystal_growth mounting Mount Crystal crystal_growth->mounting data_collection Collect Diffraction Data mounting->data_collection structure_solution Solve Phase Problem data_collection->structure_solution refinement Refine Structure structure_solution->refinement validation Validate and Analyze Structure refinement->validation

Experimental workflow for crystal structure determination.

Conclusion and Future Directions

While the crystal structure of Ethyl 2,6-dimethyl-5-nitronicotinate remains to be experimentally determined, this comparative guide provides a robust, theoretically grounded framework for understanding its likely solid-state properties. The analysis highlights the profound impact of substituent changes on intermolecular interactions and crystal packing. The key takeaway for researchers is the critical need for experimental crystallographic studies on this and related compounds to validate these predictions and to enable rational, structure-based design of new pharmaceutical materials with optimized properties. The elucidation of this crystal structure would be a valuable addition to the Cambridge Structural Database and would provide a crucial piece of the puzzle for the development of new therapeutics based on the nicotinate scaffold.

References

  • ResearchGate. (2015). The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Nitro-Substituted Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of various nitro-substituted pyridines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of data. It delves into the underlying electronic principles governing their spectroscopic behavior, offering insights into how the position of the nitro group and the solvent environment modulate their absorption characteristics. This guide is structured to provide not only robust experimental data but also the scientific rationale to empower your research and development endeavors.

Introduction: The Significance of Nitro-Substituted Pyridines and Their Spectroscopic Fingerprints

Nitro-substituted pyridines are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the pyridine ring, altering its reactivity and physicochemical properties[1]. Understanding the UV-Vis absorption characteristics of these molecules is crucial for several reasons:

  • Quantitative Analysis: Determining the concentration of these compounds in various matrices is fundamental in pharmaceutical quality control and reaction monitoring.

  • Structural Elucidation: The position and intensity of absorption bands offer valuable clues about the electronic structure and substitution pattern of the molecule.

  • Probing Molecular Interactions: Changes in the absorption spectra in different solvents (solvatochromism) can reveal insights into solute-solvent interactions and the polarity of the microenvironment.

This guide will focus on the interplay between the substitution pattern of the nitro group on the pyridine ring and the resulting UV-Vis absorption maxima (λmax), providing a comparative analysis supported by experimental data.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectra of nitro-substituted pyridines are primarily governed by π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the nitro group) to an antibonding π* orbital[2][3].

The position of the nitro group (ortho, meta, or para to the pyridine nitrogen) profoundly impacts the extent of electronic conjugation and, consequently, the energy of these transitions.

Table 1: Experimental UV-Vis Absorption Maxima (λmax) of Selected Nitro-Substituted Pyridines in Various Solvents
CompoundSolventλmax (nm) - π → π* transitionλmax (nm) - n → π* transition (if observed)Reference
Pyridine Acidic Mobile Phase202, 254-[4]
3-Nitropyridine Not Specified~230, ~260~330 (shoulder)[5]
4-Nitropyridine N-oxide Various Solvents330-355 (solvatochromic)429 (weak)[6]
2-Amino-5-nitropyridine Not Specified~230, ~340-[7]

Note: The data in this table is compiled from various sources. Experimental conditions may vary.

The Influence of Nitro Group Position and Solvent Polarity

The Positional Isomer Effect: Ortho, Meta, and Para Substitution

The electronic communication between the electron-withdrawing nitro group and the pyridine ring is highly dependent on their relative positions.

  • 4-Substituted (Para): In 4-nitropyridine and its derivatives, the nitro group is in direct conjugation with the pyridine nitrogen. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift of the π → π* transition to longer wavelengths compared to pyridine itself.

  • 2-Substituted (Ortho): Similar to the 4-substituted isomer, the 2-nitro group is in a position of direct conjugation. However, steric hindrance between the nitro group and the lone pair of the pyridine nitrogen can lead to a slight twisting of the nitro group out of the plane of the ring, which may slightly reduce the extent of conjugation compared to the 4-isomer.

  • 3-Substituted (Meta): When the nitro group is in the meta position, there is no direct resonance interaction between the nitro group and the pyridine nitrogen. The electronic effect is primarily inductive. Consequently, the bathochromic shift of the π → π* transition is less pronounced compared to the ortho and para isomers. The spectrum of 3-nitropyridine, for instance, shows absorptions at shorter wavelengths compared to what would be expected for the 2- and 4-isomers[5].

Solvatochromism: The Role of the Solvent Environment

The polarity of the solvent can significantly influence the absorption maxima of nitro-substituted pyridines, a phenomenon known as solvatochromism[8][9][10][11]. This effect is particularly pronounced for compounds with a significant change in dipole moment upon electronic excitation.

  • π → π Transitions:* In many nitro-substituted pyridines, the excited state is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum.

  • n → π Transitions:* The n → π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents. This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition[12]. The weak n → π* transition observed for 4-nitropyridine N-oxide is a good example of this phenomenon[6].

The solvatochromic behavior of 4-nitropyridine N-oxide, with its absorption ranging from 330 to 355 nm depending on the solvent, makes it a useful probe for assessing the hydrogen-bond donor ability of solvents[6].

Experimental Protocol: A Self-Validating System for UV-Vis Analysis

The following is a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of nitro-substituted pyridines. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane). A list of common UV-Vis solvents and their cutoff wavelengths can be found from various suppliers[13][14][15].

  • Analyte: High-purity nitro-substituted pyridine.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • Analytical Balance: A balance with a readability of at least 0.1 mg.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing A Accurately weigh the nitro-substituted pyridine B Dissolve in a known volume of spectroscopic grade solvent in a volumetric flask A->B Quantitative Transfer C Prepare a series of dilutions to find an optimal concentration (Absorbance ~0.1-1.0 AU) B->C Serial Dilution F Measure the absorbance spectrum of the sample solution C->F Analysis D Set spectrophotometer parameters (wavelength range, scan speed) E Record a baseline spectrum with the solvent-filled cuvette D->E Instrument Setup E->F Baseline Correction G Identify the wavelength of maximum absorbance (λmax) F->G Spectral Analysis H Process and record the data G->H Reporting

Caption: A streamlined workflow for the UV-Vis analysis of nitro-substituted pyridines.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the nitro-substituted pyridine using an analytical balance.

    • Quantitatively transfer the compound to a 100 mL volumetric flask.

    • Dissolve the compound in the chosen spectroscopic grade solvent and dilute to the mark. This creates a stock solution of approximately 100 µg/mL.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) using the same solvent. The goal is to find a concentration that yields a maximum absorbance between 0.1 and 1.0 absorbance units (AU) to ensure linearity according to the Beer-Lambert Law.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

    • Set the desired wavelength range (e.g., 200-500 nm).

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • From the recorded spectrum, identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, a calibration curve of absorbance versus concentration should be constructed.

Conclusion and Future Perspectives

The UV-Vis absorption characteristics of nitro-substituted pyridines are a direct reflection of their electronic structure, which is finely tuned by the position of the nitro group and the surrounding solvent environment. This guide has provided a comparative framework, supported by experimental data and a robust analytical protocol, to aid researchers in their application of these important compounds.

Future research in this area will likely focus on the development of novel nitro-substituted pyridines with tailored photophysical properties for applications in areas such as fluorescent probes, photochromic materials, and targeted drug delivery systems. A thorough understanding of their fundamental spectroscopic behavior, as outlined in this guide, is the cornerstone of such innovations.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
  • Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887.
  • Laure-Hélène, J., Denis, J., & Adèle, L. (2016). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide.
  • National Institute of Standards and Technology. (n.d.). 3-Nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scriven, E. F. V. (Ed.). (2008).
  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Dąbrowska, A., & Reichardt, C. (2007). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Helvetica Chimica Acta, 90(11), 2138–2144.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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  • Atkin, P., & de Paula, J. (2014). Physical Chemistry: Quantum Chemistry and Spectroscopy (2nd ed.). W. H. Freeman.
  • El-Sayed, M. A. (1963). The radiationless transitions in nitrogen heterocyclics. The Journal of Chemical Physics, 38(12), 2834–2838.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

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